5-Chloro-2-fluorobenzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJNLJWQSQOBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361496 | |
| Record name | 5-Chloro-2-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-57-1 | |
| Record name | 5-Chloro-2-fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2-fluorobenzenesulfonamide CAS number 351003-57-1 properties
An In-depth Technical Guide to 5-Chloro-2-fluorobenzenesulfonamide (CAS 351003-57-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, synthetic routes, potential applications, and safety information to support ongoing research and development efforts.
Core Chemical and Physical Properties
This compound is a halogenated aromatic sulfonamide. Its unique substitution pattern, featuring both chloro and fluoro groups, makes it a valuable building block for introducing these moieties into more complex molecules, thereby influencing their biological activity and pharmacokinetic profiles.[1]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 351003-57-1 | [2][3][4] |
| Molecular Formula | C₆H₅ClFNO₂S | [3] |
| Molecular Weight | 209.63 g/mol | [4] |
| Melting Point | 126-136 °C | [4] |
| Boiling Point | 357.1 °C at 760 mmHg | [5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Chloro-2-fluorobenzenesulfon; 5-CHLORO-2-FLUOROBEN | [3] |
Spectroscopic and Analytical Data
Characterization of this compound typically involves standard analytical techniques. While specific spectra are proprietary to suppliers, analytical data such as NMR, HPLC, and LC-MS are available upon request from various chemical suppliers.[6]
Synthesis and Reactivity
The primary synthetic route to this compound involves the ammonolysis of its corresponding sulfonyl chloride precursor. This reaction is a standard method for the formation of sulfonamides.
General Synthetic Workflow
The logical flow for the preparation of this compound is illustrated below. The process starts from the readily available 5-chloro-2-nitroaniline and proceeds through diazotization and sulfonyl chloride formation, followed by ammonolysis.
Caption: General synthetic pathway to this compound.
Experimental Protocol: Ammonolysis of 5-Chloro-2-fluorobenzenesulfonyl chloride
This protocol describes a general procedure for the synthesis of this compound from 5-Chloro-2-fluorobenzenesulfonyl chloride.
Materials:
-
5-Chloro-2-fluorobenzenesulfonyl chloride (1 equivalent)
-
Aqueous ammonia (excess)
-
Dichloromethane (or other suitable organic solvent)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 5-Chloro-2-fluorobenzenesulfonyl chloride in a suitable organic solvent like dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Applications in Research and Drug Development
Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate a molecule's physicochemical properties.[1] Chlorine, in particular, is found in over 250 FDA-approved drugs and can enhance biological activity.[7][8]
Role as a Pharmaceutical Intermediate
This compound serves as a critical building block for the synthesis of more complex molecules with potential therapeutic applications. The sulfonamide moiety is a well-known pharmacophore present in a variety of drugs, including antimicrobial agents.[9] The presence of both chlorine and fluorine provides multiple sites for further functionalization and can influence binding affinity to biological targets.[10]
Potential in Gamma-Secretase Inhibition
Derivatives of benzenesulfonamides have been investigated as inhibitors of gamma-secretase, an enzyme implicated in the pathology of Alzheimer's disease. Specifically, N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides have shown both in vitro and in vivo activity.[11] This suggests that this compound is a valuable starting material for the development of novel gamma-secretase inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 351003-57-1 [m.chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound | 351003-57-1 | INDOFINE Chemical Company [indofinechemical.com]
- 5. file.leyan.com [file.leyan.com]
- 6. 351003-57-1|this compound|BLD Pharm [bldpharm.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Chloro-2-fluorobenzenesulfonamide (CAS No: 351003-57-1), a halogenated aromatic sulfonamide of interest in medicinal chemistry and materials science. This document compiles available quantitative data, outlines standard experimental protocols for property determination, and presents logical workflows for its synthesis and potential biological interactions. The information is structured to support research and development activities, offering a foundational understanding of this compound's chemical behavior.
Introduction
This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in drug discovery, famously associated with antibacterial sulfa drugs and a wide array of other therapeutic agents, including diuretics, anticonvulsants, and protease inhibitors. The incorporation of halogen atoms, specifically chlorine and fluorine, can significantly modulate a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the core physicochemical characteristics of this compound to facilitate its application in scientific research.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be confirmed experimentally.
Data Summary
| Property | Value | Source |
| CAS Number | 351003-57-1 | [1][2] |
| Molecular Formula | C₆H₅ClFNO₂S | Calculated |
| Molecular Weight | 209.63 g/mol | [2] |
| Melting Point | 126-136 °C | [2] |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
| logP (Computed) | 0.8 | [2] |
Experimental Protocols
Standard methodologies for determining the key physicochemical properties of a solid compound like this compound are described below.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined using the capillary melting point method.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.
Aqueous Solubility Determination (Shake-Flask Method)
The equilibrium solubility in water can be determined using the standard shake-flask method (OECD Guideline 105).
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of the sulfonamide N-H group can be determined by potentiometric titration.
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system, often a co-solvent like water/methanol, due to limited aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), while the pH of the solution is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the sulfonamide has been deprotonated. Software can be used to calculate the pKa from the titration data.
Synthesis and Analysis
This compound is typically synthesized from its corresponding sulfonyl chloride precursor.
Synthetic Workflow
The most common route to primary sulfonamides is the reaction of a sulfonyl chloride with ammonia or an ammonia equivalent. The precursor, 5-Chloro-2-fluorobenzenesulfonyl chloride (CAS 351003-49-1), is commercially available.[3][4] The general reaction involves nucleophilic substitution at the sulfonyl sulfur atom.
Caption: Synthetic route to this compound.
Analytical Methods for Purity Assessment
The purity of this compound can be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) coupled with a UV detector is suitable for determining purity and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any residual solvents or organic impurities.
-
Mass Spectrometry (MS): MS analysis, typically using electrospray ionization (ESI), can confirm the molecular weight of the compound.
Potential Biological Significance
While specific biological activity for this compound is not widely reported, the sulfonamide scaffold is prevalent in many biologically active molecules.[5] Many sulfonamide-containing drugs function as enzyme inhibitors by mimicking a substrate or binding to an allosteric site.
General Mechanism of Action: Enzyme Inhibition
The presence of the sulfonamide group suggests that this compound could be investigated as an inhibitor of various enzymes, such as carbonic anhydrases or proteases. The general principle of competitive enzyme inhibition is illustrated below.
Caption: Conceptual model of competitive enzyme inhibition.
Conclusion
This compound is a well-defined chemical entity with a known molecular structure, weight, and melting point range. While comprehensive experimental data on properties such as boiling point, solubility, and pKa are lacking in the current literature, this guide provides standard protocols for their determination. Its synthesis is straightforward from the corresponding sulfonyl chloride. Given the prevalence of the sulfonamide moiety in pharmacologically active agents, this compound represents a valuable building block for further investigation in drug discovery and materials science. Researchers are encouraged to perform experimental validation of the computationally predicted and currently unavailable physicochemical properties.
References
Navigating the Solubility Landscape of 5-Chloro-2-fluorobenzenesulfonamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factors Influencing Sulfonamide Solubility
The solubility of sulfonamides, including 5-Chloro-2-fluorobenzenesulfonamide, is governed by a complex interplay of physicochemical properties of both the solute and the solvent. Key factors include:
-
Molecular Structure: The presence of the chloro and fluoro substituents on the benzene ring, as well as the sulfonamide group, dictates the polarity, hydrogen bonding capacity, and overall intermolecular forces of the molecule.
-
Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent play a crucial role in its ability to solvate the this compound molecule. Generally, sulfonamides exhibit higher solubility in polar organic solvents.[1]
-
Temperature: Solubility is temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a wide array of organic solvents has not been systematically tabulated. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording and presenting such data for clear comparison.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask Method | ||
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask Method | ||
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask Method | ||
| e.g., Tetrahydrofuran | e.g., 25 | e.g., Shake-Flask Method | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask Method | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask Method | ||
| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask Method | ||
| e.g., Dimethylformamide | e.g., 25 | e.g., Shake-Flask Method | ||
| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Shake-Flask Method |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This is a widely used and reliable method for determining thermodynamic solubility.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to draw the liquid from the upper portion of the solution.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container or volumetric flask. This step is critical to remove any undissolved solid particles.
-
Quantification:
-
Gravimetric Method: If the solvent is volatile, the filtered solution can be evaporated to dryness, and the mass of the remaining solid can be determined.
-
Spectroscopic/Chromatographic Method: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the determined concentration and the volume of the solvent.
Kinetic Solubility Determination
This method is often used in early drug discovery for high-throughput screening and provides a measure of the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer or organic solvent of interest
-
96-well plates
-
Plate reader capable of detecting turbidity or light scattering
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Serial Dilution: Serially dilute the DMSO stock solution in a 96-well plate.
-
Addition to Solvent: Transfer a small volume of each dilution to another 96-well plate containing the organic solvent of interest.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering at a specific wavelength using a plate reader.
-
Determination of Kinetic Solubility: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the equilibrium solubility determination using the shake-flask method.
Caption: Experimental workflow for equilibrium solubility determination.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary framework for researchers to generate this crucial information. By following the detailed experimental protocols and utilizing the structured data presentation format, scientists in drug development and related fields can ensure the generation of high-quality, comparable solubility data. This will, in turn, facilitate informed decisions in process development, formulation design, and the overall advancement of research involving this compound.
References
Spectroscopic Characterization of 5-Chloro-2-fluorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 5-Chloro-2-fluorobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This document is intended to serve as a comprehensive resource for the characterization and quality control of this compound.
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | dd | 1H | Ar-H |
| ~7.5-7.7 | m | 1H | Ar-H |
| ~7.2-7.4 | t | 1H | Ar-H |
| ~5.0-6.0 | br s | 2H | -SO₂NH₂ |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~135-140 | C-S |
| ~130-135 | C-Cl |
| ~125-130 (d) | Ar-CH |
| ~120-125 (d) | Ar-CH |
| ~115-120 (d) | Ar-CH |
Note: Carbon chemical shifts are referenced to the solvent peak. "d" indicates a doublet due to carbon-fluorine coupling.
Table 3: Predicted IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium, Sharp (doublet) | N-H stretch (sulfonamide) |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1350-1310 | Strong | Asymmetric SO₂ stretch |
| 1170-1150 | Strong | Symmetric SO₂ stretch |
| ~1250 | Strong | C-F stretch |
| 850-750 | Strong | C-Cl stretch |
| 900-650 | Medium-Strong | Aromatic C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Predicted Identity |
| 209/211 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 145 | [M - SO₂NH₂]⁺ |
| 111/113 | [C₆H₃ClF]⁺ |
| 75 | [C₆H₃]⁺ |
Note: The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Caption: General workflow for an NMR experiment.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the proton frequency.
-
Acquire a one-dimensional proton spectrum with the following typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Acquisition time: ~3 seconds
-
Relaxation delay: 2 seconds
-
Spectral width: ~16 ppm
-
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the carbon frequency.
-
Acquire a one-dimensional proton-decoupled carbon spectrum with the following typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
Spectral width: ~240 ppm
-
-
-
Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.
-
Data Analysis: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Analyze the chemical shifts, integration, and multiplicity of the signals to assign the proton and carbon resonances to the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Protocol (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric and instrumental contributions.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Acquisition: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Analyze the positions and intensities of the absorption bands to identify the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Caption: General workflow for Electron Ionization Mass Spectrometry.
Protocol (Electron Ionization - Direct Insertion Probe):
-
Sample Preparation: Place a small amount (microgram quantity) of this compound into a capillary tube for a direct insertion probe.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source via the direct insertion probe.
-
Gently heat the probe to volatilize the sample.
-
Ionize the gaseous molecules using a 70 eV electron beam.
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Scan a mass-to-charge (m/z) range of approximately 50-500 Da.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. The isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) should be considered when interpreting the spectrum.
The Pivotal Role of 5-Chloro-2-fluorobenzenesulfonamide as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms and sulfonamide groups into molecular scaffolds is a well-established strategy for optimizing biological activity, metabolic stability, and pharmacokinetic profiles. 5-Chloro-2-fluorobenzenesulfonamide has emerged as a key chemical intermediate, providing a versatile building block for the synthesis of a range of complex molecules. Its unique substitution pattern—a trifecta of a reactive sulfonamide group, a stabilizing chloro group, and a modulating fluoro group—offers a powerful tool for medicinal and process chemists. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, complete with experimental protocols and data presentation to support researchers in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its immediate precursor, 5-Chloro-2-fluorobenzenesulfonyl chloride, is presented in Table 1. This data is essential for reaction planning, safety assessment, and product characterization.
| Property | This compound | 5-Chloro-2-fluorobenzenesulfonyl chloride |
| CAS Number | 351003-57-1[1] | 351003-49-1[2] |
| Molecular Formula | C₆H₅ClFNO₂S | C₆H₃Cl₂FO₂S[2] |
| Molecular Weight | 209.63 g/mol [1] | 229.06 g/mol [2] |
| Melting Point | 126-136 °C[1] | 41-44 °C[2] |
| Appearance | White to off-white solid | Solid[2] |
Synthesis of this compound
The primary route to this compound involves the ammonolysis of its corresponding sulfonyl chloride precursor. This reaction is a classic example of nucleophilic substitution at a sulfur center.
Experimental Protocol: Ammonolysis of 5-Chloro-2-fluorobenzenesulfonyl chloride
This protocol is adapted from a similar procedure for a related compound and is expected to provide a high yield of the desired product.[3]
Materials:
-
5-Chloro-2-fluorobenzenesulfonyl chloride
-
Aqueous ammonia (25-30% solution)
-
Dichloromethane (or other suitable organic solvent)
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Chloro-2-fluorobenzenesulfonyl chloride in a suitable organic solvent like dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford a white to off-white crystalline solid.
Expected Yield: Based on analogous reactions, yields are anticipated to be in the range of 70-90%.[3]
Reactions of this compound as a Chemical Intermediate
The sulfonamide group of this compound is a key functional handle for further molecular elaboration. It can undergo a variety of reactions, most notably N-alkylation and N-arylation, to introduce diverse substituents. The nitrogen atom of the sulfonamide is nucleophilic and can react with various electrophiles.
General Reactivity
-
N-Alkylation/N-Arylation: The sulfonamide proton is acidic and can be removed by a base to generate a nucleophilic anion, which can then be reacted with alkyl or aryl halides to form N-substituted sulfonamides.
-
Reaction with Carbonyl Compounds: In the presence of a reducing agent, it can undergo reductive amination with aldehydes and ketones.
-
Hinsberg Test Analogue: The reactivity of the sulfonamide with reagents like benzenesulfonyl chloride can be used to form secondary sulfonamides.[3]
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic protons would appear as a complex multiplet in the range of 7.0-8.0 ppm. The coupling patterns will be influenced by the fluorine, chlorine, and sulfonyl groups.
-
The two protons on the sulfonamide nitrogen would likely appear as a broad singlet in the range of 7.0-8.0 ppm, and its position would be solvent-dependent.
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic carbons would resonate in the region of 110-150 ppm. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant. Other carbons will show smaller two- and three-bond C-F couplings.
FTIR (KBr pellet or thin film):
-
Characteristic N-H stretching vibrations for the sulfonamide group would be expected around 3300-3400 cm⁻¹.
-
Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide would appear in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
-
C-F and C-Cl stretching vibrations would be observed in the fingerprint region.
Mass Spectrometry (EI or ESI):
-
The mass spectrum would show a molecular ion peak (M⁺) and/or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of 209.63. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and a general workflow for its utilization as a chemical intermediate.
Conclusion
This compound stands as a valuable and versatile intermediate for the synthesis of complex organic molecules. Its preparation from the corresponding sulfonyl chloride is a straightforward process, and the resulting sulfonamide functionality provides a reliable handle for subsequent chemical modifications. While its direct application in blockbuster drugs is not prominently documented, its structural motifs are highly relevant to modern drug discovery. The strategic placement of chlorine and fluorine atoms makes it an attractive starting material for generating libraries of compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this compound in their synthetic campaigns, paving the way for the discovery of novel therapeutics and agrochemicals.
References
The Versatile Building Block: A Technical Guide to 5-Chloro-2-fluorobenzenesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogenated functionalities into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, 5-Chloro-2-fluorobenzenesulfonamide has emerged as a valuable building block in the design and synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a chloro group for potential hydrophobic interactions and metabolic stability, a fluoro group to modulate pKa and binding affinity, and a reactive sulfonamide moiety for versatile derivatization, offers a powerful tool for drug discovery. This technical guide provides an in-depth overview of the synthesis, applications, and biological significance of this compound and its derivatives.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 351003-57-1 | [1] |
| Molecular Formula | C₆H₅ClFNO₂S | [2] |
| Molecular Weight | 209.63 g/mol | [1][2] |
| Melting Point | 126-136 °C | [1] |
Synthesis of the Core Scaffold
General Experimental Protocol: Ammonolysis of a Sulfonyl Chloride
This protocol is a generalized procedure based on the synthesis of similar sulfonamides and can be adapted for the synthesis of this compound.
Materials:
-
5-Chloro-2-fluorobenzenesulfonyl chloride
-
Ammonia solution (e.g., ammonium hydroxide) or ammonia gas
-
A suitable polar solvent (e.g., water, dichloromethane, or acetonitrile)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 5-chloro-2-fluorobenzenesulfonyl chloride in a suitable polar solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonia solution dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution. The reaction is exothermic and should be controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6-18 hours) to ensure complete reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, it can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Medicinal Chemistry
The this compound scaffold has been explored as a key building block in the development of inhibitors for several important biological targets, primarily in the areas of oncology and neurodegenerative diseases.
Gamma-Secretase Inhibitors for Alzheimer's Disease
Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease by cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, which can aggregate to form neurotoxic plaques. Inhibition of gamma-secretase is a key therapeutic strategy to reduce Aβ production.
A series of N-alkylbenzenesulfonamides, derived from a related scaffold, have been developed as potent gamma-secretase inhibitors. These compounds have demonstrated efficacy in both in vitro and in vivo models.[3] The inhibition of gamma-secretase prevents the cleavage of APP and also the Notch receptor, a transmembrane protein involved in cell-fate decisions. The dual inhibition can lead to certain side effects, which is a consideration in the development of gamma-secretase inhibitors.[4]
Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern oncology drug discovery. The halogenated benzenesulfonamide motif has been incorporated into various kinase inhibitors.
While no specific drugs have been identified as direct derivatives of this compound, the closely related 5-chloro-2-fluorobenzoic acid has been used in the design of pyrimidine-based Aurora kinase inhibitors.[5] Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The chloro and fluoro substituents on the phenyl ring are often crucial for achieving high binding affinity and selectivity.[6][7] The sulfonamide group can act as a bioisosteric replacement for an amide, potentially improving physicochemical properties.
Antimicrobial Agents
Sulfonamides are a well-established class of antimicrobial agents. Novel sulfonamides incorporating a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold have been synthesized and evaluated for their activity against various bacteria and mycobacteria.[5][8] One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[8] Another derivative demonstrated good activity against Mycobacterium kansasii.[5] This suggests that the 5-chloro substitution pattern on a benzene ring is a favorable feature for antimicrobial activity.
Quantitative Antimicrobial Activity Data
| Compound | Organism | MIC (µmol/L) |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62 - 31.25 |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |
Experimental Workflow for Derivative Synthesis
The primary sulfonamide group of this compound is a versatile handle for the synthesis of a library of N-substituted derivatives, which is a common workflow in lead optimization.
General Protocol for N-Substitution
Materials:
-
This compound
-
A diverse library of amines (primary or secondary)
-
A suitable base (e.g., triethylamine, pyridine, or sodium hydride)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMF)
-
Standard laboratory glassware and equipment for inert atmosphere reactions if using a strong base like NaH.
Procedure:
-
In a reaction vessel, dissolve this compound and the desired amine (1.0-1.2 equivalents) in the chosen anhydrous solvent.
-
Add the base (1.5-2.0 equivalents) to the reaction mixture. If using a strong base like sodium hydride, the sulfonamide is typically deprotonated first before the addition of an alkylating or arylating agent.
-
Stir the reaction mixture at room temperature or with gentle heating for a period of 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is worked up by washing with water and/or brine, drying the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.
-
The crude product is then purified using an appropriate technique, such as column chromatography on silica gel, to yield the pure N-substituted this compound derivative.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro and fluoro substituents, make it an attractive starting point for the design of inhibitors targeting a range of biological macromolecules. The demonstrated utility of related scaffolds in the development of gamma-secretase inhibitors, kinase inhibitors, and antimicrobial agents highlights the potential of this core structure. Further exploration and derivatization of this compound are likely to yield novel therapeutic candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational understanding for researchers to leverage this important chemical entity in their drug discovery endeavors.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Rise of 5-Chloro-2-fluorobenzenesulfonamide Derivatives: A Technical Guide to Enzyme Inhibition
For Immediate Release
[City, State] – In the dynamic landscape of drug discovery, the strategic design of enzyme inhibitors remains a cornerstone of therapeutic innovation. This technical guide delves into the discovery and development of 5-Chloro-2-fluorobenzenesulfonamide derivatives as a promising class of enzyme inhibitors. With applications spanning oncology, metabolic disorders, and beyond, these compounds are attracting significant attention from the scientific community. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of their inhibitory profiles, experimental validation, and the molecular pathways they modulate.
Introduction
The sulfonamide functional group is a well-established pharmacophore, integral to the structure of numerous approved drugs. The introduction of specific halogen substitutions, such as the 5-chloro and 2-fluoro pattern on a benzenesulfonamide scaffold, offers a nuanced approach to modulating potency, selectivity, and pharmacokinetic properties. This strategic halogenation can significantly influence the electronic and steric characteristics of the molecule, enhancing its interaction with the active sites of target enzymes. This guide focuses on the inhibitory potential of this compound derivatives against three critical classes of enzymes: Carbonic Anhydrases, Kinases, and α-Glucosidase.
Quantitative Analysis of Enzyme Inhibition
The inhibitory efficacy of this compound and related derivatives has been quantified against a panel of enzymes. The following tables summarize the available data, primarily as half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a clear comparison of their potency. While specific data for the 5-chloro-2-fluoro substitution is still emerging for some targets, the presented data for structurally similar sulfonamides provides a valuable benchmark for structure-activity relationship (SAR) studies.
Table 1: Inhibitory Activity against Carbonic Anhydrase Isoforms
| Compound/Derivative Class | hCA I (Ki/IC50) | hCA II (Ki/IC50) | hCA IX (IC50) | hCA XII (IC50) | Reference |
| Benzenesulfonamide Derivatives | 0.428-0.638 µM | 0.095-0.164 µM | 25-52 nM | 31-80 nM | [1] |
| Acetazolamide (Standard) | 0.199 µM | 0.133 µM | 63 nM | 92 nM | [1] |
Table 2: Inhibitory Activity against Kinases
| Compound/Derivative Class | Target Kinase | IC50/Ki | Assay Type | Reference |
| Sulfonamide-based Purine Derivatives | CDK2 | IC50 = 0.21 µM | Not Specified | [2] |
| N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide | ALK/EGFR | Not Specified | Not Specified | |
| Fedratinib | FLT3 | IC50 = 15 nM | Cell-free | [3] |
Table 3: Inhibitory Activity against α-Glucosidase
| Compound/Derivative Class | α-Glucosidase Source | IC50 | Reference |
| Phthalimide-benzenesulfonamide hybrids | Saccharomyces cerevisiae | 52.2 ± 0.1 µM | [4] |
| Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives | Not Specified | 1.7 µM | [5] |
| Acarbose (Standard) | Saccharomyces cerevisiae | 750.0 ± 10.0 µM | [4] |
Key Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways in which these target enzymes operate is crucial for elucidating the therapeutic potential of their inhibitors.
Carbonic Anhydrase IX and Tumor Microenvironment
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with poor prognosis. Its activity contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[6][7] Inhibitors of CA IX can disrupt this process, making it a key target in oncology.
FLT3 Kinase in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[8] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[9] FLT3 inhibitors can block the downstream signaling pathways that drive leukemic cell growth.
α-Glucosidase and Carbohydrate Metabolism
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[10][11] Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. This makes α-glucosidase a key target for the management of type 2 diabetes.
Detailed Experimental Protocols
The following section provides detailed methodologies for key in vitro enzyme inhibition assays.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase.
-
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
This compound derivative (test inhibitor)
-
Acetazolamide (standard inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenylacetate (p-NPA) as substrate
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and acetazolamide in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
A solution of the test inhibitor or standard inhibitor at various concentrations.
-
A solution of purified carbonic anhydrase enzyme.
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the p-NPA substrate to each well.
-
Immediately measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 30 minutes) at room temperature.
-
The rate of p-nitrophenol formation is proportional to the CA activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Kinase Inhibition Assay (Luminescence-based)
This protocol utilizes the ADP-Glo™ Kinase Assay to measure kinase activity by quantifying the amount of ADP produced.
-
Materials:
-
Purified target kinase (e.g., FLT3)
-
Kinase-specific substrate
-
This compound derivative (test inhibitor)
-
Staurosporine or other known kinase inhibitor (positive control)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control.
-
In a white, opaque plate, add the kinase, substrate, and test inhibitor/control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration and thus the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
α-Glucosidase Inhibition Assay (Colorimetric)
This assay is based on the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce a colored product.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
This compound derivative (test inhibitor)
-
Acarbose (standard inhibitor)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and acarbose.
-
In a 96-well plate, add the phosphate buffer, the test inhibitor or acarbose solution, and the α-glucosidase enzyme solution.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.[8]
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
The exploration of this compound derivatives as enzyme inhibitors represents a promising avenue for the development of novel therapeutics. Their potential to target key enzymes involved in cancer, diabetes, and other diseases underscores the importance of continued research in this area. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the structure-activity relationships, mechanism of action, and therapeutic applications of this exciting class of compounds. As research progresses, these derivatives may pave the way for the next generation of targeted therapies.
References
- 1. espublisher.com [espublisher.com]
- 2. Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ulab360.com [ulab360.com]
- 9. scielo.br [scielo.br]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
Methodological & Application
synthesis of glibenclamide using 5-Chloro-2-fluorobenzenesulfonamide
Application Notes and Protocols for the Synthesis of Glibenclamide
A Note on the Starting Material: The synthesis of glibenclamide from 5-Chloro-2-fluorobenzenesulfonamide is not a widely documented or standard procedure in the available scientific literature. The established and industrially practiced synthesis of glibenclamide follows a different pathway, which is detailed below. This document provides comprehensive protocols for this recognized synthetic route.
Introduction
Glibenclamide (also known as Glyburide) is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its chemical name is 1-[[p-[2-(5-chloro-2-methoxybenzamido)ethyl]phenyl]sulfonyl]-3-cyclohexylurea. The synthesis involves the formation of a key intermediate, 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide, which is then reacted with cyclohexyl isocyanate. This document outlines the detailed experimental protocols for the synthesis of this key intermediate and its subsequent conversion to glibenclamide.
Established Synthetic Pathway of Glibenclamide
The most common synthetic route to glibenclamide starts from 2-methoxy-5-chlorobenzoic acid. This is converted to its acid chloride, which then reacts with 2-phenylethylamine. The resulting amide undergoes chlorosulfonation followed by amination to yield the key sulfonamide intermediate. The final step is the reaction of this intermediate with cyclohexyl isocyanate.
Figure 1: Established synthetic pathway for Glibenclamide.
Experimental Protocols
Part 1: Synthesis of 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide (Key Intermediate)
This part of the synthesis is a multi-step process starting from 2-methoxy-5-chlorobenzoic acid.
Step 1a: Synthesis of 2-Methoxy-5-chlorobenzoyl chloride
-
Materials: 2-methoxy-5-chlorobenzoic acid, thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 2-methoxy-5-chlorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of DMF.
-
Slowly add thionyl chloride (or oxalyl chloride) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or gas evolution.
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methoxy-5-chlorobenzoyl chloride, which can be used in the next step without further purification.
-
Step 1b: Synthesis of N-(2-phenylethyl)-2-methoxy-5-chlorobenzamide
-
Materials: 2-Methoxy-5-chlorobenzoyl chloride, 2-phenylethylamine, and a base (e.g., triethylamine or pyridine).
-
Procedure:
-
Dissolve 2-phenylethylamine and the base in an anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2-methoxy-5-chlorobenzoyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. The product can be purified by recrystallization.
-
Step 1c: Synthesis of 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide
-
Materials: N-(2-phenylethyl)-2-methoxy-5-chlorobenzamide, chlorosulfonic acid (ClSO₃H), and aqueous ammonia.
-
Procedure:
-
Chlorosulfonation:
-
Slowly add N-(2-phenylethyl)-2-methoxy-5-chlorobenzamide to an excess of cold (0-5 °C) chlorosulfonic acid with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for a few hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride intermediate.
-
Filter the solid, wash with cold water, and dry.
-
-
Amination:
-
Add the crude sulfonyl chloride to an excess of concentrated aqueous ammonia with cooling.
-
Stir the mixture until the reaction is complete (as indicated by TLC).
-
Filter the resulting solid, wash with water, and dry to obtain 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide. The product can be further purified by recrystallization.
-
-
Part 2: Synthesis of Glibenclamide
-
Materials: 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide, cyclohexyl isocyanate, a base (e.g., potassium tert-butoxide), and a suitable solvent (e.g., N,N-dimethylformamide - DMF).[1]
-
Procedure: [1]
-
Dissolve 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide in anhydrous DMF.[1]
-
Add the base (e.g., potassium tert-butoxide) to the solution at room temperature and stir for a short period to form the corresponding salt.[1]
-
Slowly add cyclohexyl isocyanate to the reaction mixture.[1]
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).[1]
-
Pour the reaction mixture into acidified ice water to precipitate the crude glibenclamide.[1]
-
Filter the solid, wash thoroughly with water, and dry.[1]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Presentation
| Step | Starting Material | Product | Typical Yield | Purity |
| 1a | 2-methoxy-5-chlorobenzoic acid | 2-methoxy-5-chlorobenzoyl chloride | High | Used crude |
| 1b | 2-methoxy-5-chlorobenzoyl chloride | N-(2-phenylethyl)-2-methoxy-5-chlorobenzamide | Good to High | >95% |
| 1c | N-(2-phenylethyl)-2-methoxy-5-chlorobenzamide | 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide | Moderate | >97% |
| 2 | 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide | Glibenclamide | Good to High | >99% (pharmaceutical grade) |
Experimental Workflow Visualization
Figure 2: Experimental workflow for the synthesis of Glibenclamide.
References
Application Notes and Protocols for N-arylation of 5-Chloro-2-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of sulfonamides is a cornerstone transformation in medicinal chemistry and drug discovery, enabling the synthesis of a diverse array of compounds with significant therapeutic potential. The resulting N-arylsulfonamide moiety is a privileged scaffold found in numerous biologically active molecules, including inhibitors of enzymes such as gamma-secretase, which is implicated in Alzheimer's disease. 5-Chloro-2-fluorobenzenesulfonamide is a valuable building block in this context, offering opportunities for the development of novel therapeutics. This document provides detailed protocols for the N-arylation of this compound using two powerful and widely adopted cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Key Methodologies and Experimental Protocols
The choice between the Buchwald-Hartwig and Ullmann methodologies often depends on the specific substrates, desired reaction conditions, and cost-effectiveness. The Buchwald-Hartwig amination is known for its broad substrate scope and generally milder conditions, while the Ullmann condensation provides a valuable, often more economical, alternative.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation
This protocol describes a general procedure for the N-arylation of this compound with aryl bromides using a palladium catalyst and a biarylphosphine ligand.[1][2]
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding aryl bromide (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by adding Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to anhydrous 1,4-dioxane (5 mL). Stir this mixture under an inert atmosphere for 10 minutes.
-
Add the catalyst premix to the Schlenk flask containing the sulfonamide, aryl bromide, and base.
-
Seal the Schlenk flask and purge with nitrogen or argon gas for 15 minutes.
-
Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-5-chloro-2-fluorobenzenesulfonamide.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Catalyzed Ullmann N-arylation
This protocol outlines a ligand-assisted copper-catalyzed approach for the N-arylation of this compound with aryl iodides.[3]
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Experimental Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding aryl iodide (1.5 mmol, 1.5 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (nitrogen or argon) three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 24-48 hours, monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl-5-chloro-2-fluorobenzenesulfonamide.
-
Confirm the structure and purity of the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS).
Data Presentation
The following tables summarize the key reaction parameters for the two protocols and provide exemplary yield data for the N-arylation of this compound with a variety of aryl halides.
Disclaimer: The quantitative data in Table 3 is exemplary and intended for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Reaction Parameters for Buchwald-Hartwig N-arylation
| Parameter | Condition |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | Xantphos |
| Base | Cesium carbonate (Cs₂CO₃) |
| Solvent | 1,4-Dioxane |
| Temperature | 100-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Reaction Parameters for Ullmann N-arylation
| Parameter | Condition |
| Catalyst | Copper(I) iodide (CuI) |
| Ligand | L-Proline |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 90-100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 3: Exemplary Quantitative Data for N-arylation of this compound
| Entry | Aryl Halide | Method | Reaction Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Buchwald-Hartwig | 18 | 85 |
| 2 | 4-Bromotoluene | Buchwald-Hartwig | 20 | 82 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Buchwald-Hartwig | 24 | 75 |
| 4 | 2-Bromopyridine | Buchwald-Hartwig | 24 | 68 |
| 5 | 4-Iodoanisole | Ullmann | 36 | 78 |
| 6 | 4-Iodotoluene | Ullmann | 40 | 75 |
| 7 | 1-Iodo-4-(trifluoromethyl)benzene | Ullmann | 48 | 65 |
| 8 | 2-Iodopyridine | Ullmann | 48 | 55 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the N-arylation of this compound.
Signaling Pathway: Inhibition of Gamma-Secretase
N-Arylsulfonamides have been identified as inhibitors of gamma-secretase, an enzyme complex involved in the cleavage of the Amyloid Precursor Protein (APP).[4][5][6][7] Inhibition of gamma-secretase is a key therapeutic strategy for Alzheimer's disease.
Caption: Inhibition of gamma-secretase by N-arylsulfonamides, preventing the generation of Amyloid-beta peptides.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrogen-appended N-alkylsulfonamides as inhibitors of gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbamate-appended N-alkylsulfonamides as inhibitors of gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Copper-Catalyzed Amination of 5-Chloro-2-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed amination of 5-Chloro-2-fluorobenzenesulfonamide, a key transformation for the synthesis of N-aryl sulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
The N-arylation of sulfonamides, a variant of the Ullmann condensation, is a powerful method for constructing the C-N bond, yielding N-aryl sulfonamides. These moieties are present in a wide array of therapeutic agents. Copper-catalyzed systems have emerged as a practical and cost-effective alternative to palladium-based methods for this transformation. The reaction involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a copper catalyst, a ligand, a base, and a suitable solvent. Recent advancements have led to the development of highly efficient catalytic systems that proceed under relatively mild conditions with a broad substrate scope.[1][2]
General Reaction Scheme
The copper-catalyzed amination of this compound with a generic primary amine (R-NH₂) can be represented as follows:
Key Reaction Parameters and Optimization
The success of the copper-catalyzed amination is highly dependent on the careful selection of the reaction components. The following table summarizes the impact of various parameters on the reaction outcome, with data extrapolated from studies on similar aryl chlorides and primary sulfonamides.
Table 1: Optimization of Reaction Conditions for Copper-Catalyzed N-Arylation of Aryl Chlorides with Sulfonamides
| Parameter | Variation | Typical Yield (%) | Notes |
| Copper Source | CuI | 70-95% | Commonly used and effective. |
| Cu₂O | 75-98% | Often shows high activity, especially for aryl chlorides.[1][2] | |
| CuSO₄·5H₂O | 60-85% | A readily available and inexpensive option. | |
| Ligand | None (Ligand-free) | 40-70% | Can be effective but may require higher temperatures or catalyst loading. |
| N,N'-Dimethylethylenediamine (DMEDA) | 80-95% | A common and effective diamine ligand. | |
| 4-Hydroxypicolinamide | 85-98% | Particularly effective for the coupling of primary sulfonamides with aryl chlorides.[1][2] | |
| L-Proline | 70-90% | An inexpensive and efficient amino acid ligand. | |
| Base | K₃PO₄ | 75-98% | A widely used and generally effective base. |
| Cs₂CO₃ | 80-97% | Often provides excellent results but is more expensive. | |
| K₂CO₃ | 60-85% | A weaker base that can be effective in some cases. | |
| Solvent | Dimethylformamide (DMF) | 70-95% | A common polar aprotic solvent. |
| Dimethyl sulfoxide (DMSO) | 75-98% | Often gives higher yields due to its high boiling point and polarity. | |
| Dioxane | 65-90% | A less polar option that can be effective. | |
| Temperature (°C) | 80 | 60-80% | Lower temperatures may lead to incomplete conversion. |
| 100 | 75-98% | A common reaction temperature for these couplings.[1] | |
| 120 | 80-98% | Higher temperatures can sometimes improve yields for less reactive substrates. |
Note: Yields are approximate and can vary significantly based on the specific amine coupling partner and the combination of other reaction parameters.
Experimental Workflow
The general workflow for the copper-catalyzed amination of this compound is depicted in the following diagram.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the copper-catalyzed amination of aryl chlorides with primary sulfonamides and should be optimized for specific amine substrates.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Copper(I) oxide (Cu₂O) (5 mol%)
-
4-Hydroxypicolinamide (10 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), copper(I) oxide (0.05 mmol), 4-hydroxypicolinamide (0.1 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-5-chloro-2-fluorobenzenesulfonamide.
Biological Relevance and Potential Signaling Pathways
N-aryl sulfonamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities by targeting various enzymes and ion channels. The specific biological activity of a synthesized N-aryl-5-chloro-2-fluorobenzenesulfonamide will depend on the nature of the "R" group introduced from the amine coupling partner.
As illustrated in Figure 2, N-aryl sulfonamides have been shown to inhibit a variety of key biological targets:
-
Carbonic Anhydrases (CAs): Inhibition of CAs is a validated strategy for the treatment of glaucoma, and certain isoforms are implicated in cancer.
-
ATP-Citrate Lyase (ACL): ACL is a key enzyme in fatty acid biosynthesis, and its inhibition can have applications in metabolic diseases and oncology.[3]
-
Tubulin: By inhibiting tubulin polymerization, some N-aryl sulfonamides can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, a mechanism exploited in cancer chemotherapy.
-
Voltage-gated Sodium Channels (NaV): Modulation of NaV channels can lead to analgesic effects, making these compounds potential candidates for pain management.
-
Dihydropteroate Synthase (DHPS): This is the classical mechanism of action for sulfonamide antibiotics, where they act as competitive inhibitors of DHPS in the bacterial folate synthesis pathway.
The specific N-aryl-5-chloro-2-fluorobenzenesulfonamide derivatives synthesized via the described copper-catalyzed amination can be screened against these and other relevant biological targets to identify novel therapeutic agents.
References
Application Notes and Protocols: Coupling of 5-Chloro-2-fluorobenzenesulfonamide with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the coupling of 5-chloro-2-fluorobenzenesulfonamide with primary amines. This transformation is a key step in the synthesis of a variety of compounds with potential applications in medicinal chemistry and drug development. The presence of both a chloro and a fluoro substituent on the benzenesulfonamide ring allows for two primary coupling strategies: Nucleophilic Aromatic Substitution (SNAc) and Palladium-Catalyzed Buchwald-Hartwig Amination. This document outlines the principles and provides experimental guidelines for both methodologies.
Introduction
The sulfonamide functional group is a cornerstone in the design of therapeutic agents. The coupling of primary amines to substituted benzenesulfonamides, such as this compound, generates a diverse library of molecules for biological screening. The electronic properties of the fluoro and chloro substituents, along with the strongly electron-withdrawing sulfonamide group, dictate the reactivity of the aromatic ring and the potential for selective functionalization.
Two principal pathways can be envisioned for the C-N bond formation:
-
Nucleophilic Aromatic Substitution (SNAc): The fluorine atom at the C2 position is activated towards nucleophilic attack by the para-sulfonamide group. This pathway offers a transition-metal-free approach to the desired products.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and can potentially occur at either the C-Cl or C-F bond, with selectivity depending on the catalyst system and reaction conditions.
Reaction Pathways
Below are the generalized reaction schemes for the two coupling strategies.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the coupling of this compound with various primary amines based on established methodologies for similar substrates.
Table 1: Nucleophilic Aromatic Substitution (SNAc) Conditions
| Entry | Primary Amine (R-NH₂) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | K₂CO₃ | DMF | 100 | 12 | 75-85 |
| 2 | n-Butylamine | Cs₂CO₃ | DMSO | 120 | 8 | 70-80 |
| 3 | Aniline | K₂CO₃ | DMF | 130 | 24 | 60-70 |
| 4 | Cyclohexylamine | Et₃N | Dioxane | 100 | 16 | 65-75 |
Table 2: Buchwald-Hartwig Amination Conditions
Note: Selectivity for C-Cl versus C-F activation is highly dependent on the chosen ligand and reaction conditions. Generally, C-Cl bond activation is favored over C-F bond activation in Buchwald-Hartwig reactions.
| Entry | Primary Amine (R-NH₂) | Pd Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) (assuming C-Cl coupling) |
| 1 | Benzylamine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 12 | 80-90 |
| 2 | n-Butylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 75-85 |
| 3 | Aniline | Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | 110 | 24 | 70-80 |
| 4 | Morpholine | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 100 | 16 | 85-95 |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAc) with Benzylamine
This protocol describes a general procedure for the synthesis of 5-chloro-2-(benzylamino)benzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Add benzylamine to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-16 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-chloro-2-(benzylamino)benzenesulfonamide.
Protocol 2: Buchwald-Hartwig Amination with Benzylamine
This protocol provides a general method for the palladium-catalyzed synthesis of 5-(benzylamino)-2-fluorobenzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube containing a magnetic stir bar.
-
Add this compound to the tube.
-
Add anhydrous toluene, followed by benzylamine.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the pure 5-(benzylamino)-2-fluorobenzenesulfonamide.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of the target compounds.
Concluding Remarks
The choice between the SNAc and Buchwald-Hartwig amination pathways will depend on the desired regioselectivity and the nature of the primary amine. The SNAc reaction is expected to selectively substitute the fluorine atom due to electronic activation. In contrast, the Buchwald-Hartwig amination offers the potential to functionalize the C-Cl bond, which is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond. The protocols and data provided herein serve as a starting point for the development of robust synthetic routes to novel sulfonamide derivatives for further investigation in drug discovery programs. Optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
Application Notes and Protocols: 5-Chloro-2-fluorobenzenesulfonamide in the Synthesis of γ-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of γ-secretase inhibitors derived from 5-Chloro-2-fluorobenzenesulfonamide. The protocols and data presented are intended to guide researchers in the development of novel therapeutics targeting γ-secretase for diseases such as Alzheimer's disease.
Introduction
Gamma-secretase (γ-secretase) is a multi-subunit intramembrane protease complex that plays a crucial role in cellular signaling and is a key enzyme in the pathogenesis of Alzheimer's disease.[1] It is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of amyloid-beta (Aβ) peptides, which are the primary components of amyloid plaques found in the brains of Alzheimer's patients. Additionally, γ-secretase cleaves other transmembrane proteins, including the Notch receptor, which is vital for normal cell development and function.[2] Consequently, the development of selective γ-secretase inhibitors that can reduce Aβ production without affecting Notch signaling is a major goal in Alzheimer's disease drug discovery.
Sulfonamide-based compounds have emerged as a promising class of γ-secretase inhibitors. Specifically, derivatives of 5-chloro-2-substituted-benzenesulfonamide have been investigated for their potential to inhibit γ-secretase activity. This document outlines the synthetic strategy starting from this compound and provides protocols for evaluating the inhibitory activity of the synthesized compounds.
Synthetic Pathway and Experimental Protocols
The synthesis of N-alkyl-N-(5-chloro-2-hydroxymethylphenyl)benzenesulfonamide derivatives, a class of γ-secretase inhibitors, can be achieved from this compound. A representative synthetic scheme is outlined below, based on established chemical transformations.
Diagram: Synthetic Workflow
References
Application Notes and Protocols for Divergent Synthesis Strategies Involving 5-Chloro-2-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing 5-Chloro-2-fluorobenzenesulfonamide as a versatile starting material in divergent synthesis strategies. The inherent reactivity of this compound at three key positions—the sulfonamide nitrogen, the fluorine-activated aromatic ring, and the chlorine-substituted position—offers multiple avenues for generating diverse molecular scaffolds. This document outlines potential synthetic pathways, provides generalized experimental protocols, and summarizes potential applications in medicinal chemistry.
Introduction to Divergent Synthesis with this compound
Divergent synthesis is a powerful strategy in medicinal chemistry for the rapid generation of a library of structurally diverse compounds from a common intermediate. This compound is an attractive starting material for such approaches due to its distinct reactive sites. The electron-withdrawing nature of the sulfonyl group, combined with the presence of two different halogen substituents on the aromatic ring, allows for selective and sequential reactions to build molecular complexity.
The primary strategies for divergent synthesis from this scaffold include:
-
N-Functionalization of the Sulfonamide: The acidic proton of the sulfonamide can be readily substituted to introduce a wide variety of alkyl, aryl, and heterocyclic moieties.
-
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine atom is activated towards nucleophilic attack by the strongly electron-withdrawing sulfonyl group, enabling the introduction of various nucleophiles at the C2 position.
-
Cross-Coupling Reactions at the Chlorine Atom: The chlorine atom can participate in various palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
These strategies can be employed individually or in combination to create a library of compounds with diverse pharmacological properties.
Data Presentation
Table 1: Potential Divergent Synthesis Pathways and Expected Yields
| Pathway | Reaction Type | Reagents/Catalysts | Products | Typical Yield Range (%) |
| A | N-Alkylation/Arylation | Alkyl/Aryl Halide, Base (e.g., K₂CO₃, NaH) | N-Substituted Sulfonamides | 60-95% |
| B | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., R-OH, R-NH₂, R-SH) | 2-Substituted-5-chlorobenzenesulfonamides | 50-85% |
| C | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-2-fluorobenzenesulfonamides | 40-75% |
| D | Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base | 5-Amino-2-fluorobenzenesulfonamides | 55-80% |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound (Pathway A)
This protocol describes a general method for the synthesis of N-substituted 5-chloro-2-fluorobenzenesulfonamides.
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated sulfonamide.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom (Pathway B)
This protocol outlines a general method for the displacement of the fluorine atom with various nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, aniline, sodium thiophenoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Base (if the nucleophile is neutral, e.g., K₂CO₃ for phenols or anilines)
-
Dilute aqueous HCl
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or DMSO (0.5 M).
-
If using a neutral nucleophile (e.g., an alcohol or amine), add a base such as potassium carbonate (2.0 eq.).
-
Add the nucleophile (1.2-1.5 eq.) to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
If the product precipitates, filter, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Mandatory Visualization
Caption: Divergent synthesis pathways from this compound.
Caption: Hypothetical screening workflow for synthesized compound libraries.
Application Note: HPLC Method for Monitoring Reactions with 5-Chloro-2-fluorobenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for monitoring the progress of chemical reactions involving 5-Chloro-2-fluorobenzenesulfonamide. The protocol is designed for the accurate quantification of the starting materials, intermediates, and the final product, ensuring effective reaction tracking and endpoint determination. This method is particularly useful in pharmaceutical and chemical research settings where this compound is used as a key intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. The ability to accurately monitor its conversion during a chemical reaction is critical for process optimization, yield maximization, and impurity profiling. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[1] This document provides a validated starting method using RP-HPLC with UV detection, which is broadly applicable to common synthetic routes involving this compound.
Principle of the Method
The method employs reversed-phase chromatography, where analytes are separated based on their hydrophobicity.[2] A non-polar stationary phase (C18) is used with a polar mobile phase. Components of the reaction mixture are separated based on their relative affinity for the two phases. Generally, more polar compounds (like potential hydrolyzed byproducts) will elute earlier, while less polar compounds (like the desired product) will be retained longer on the column. A gradient elution, where the mobile phase composition is changed over time, allows for the efficient separation of compounds with a range of polarities. UV detection is used for quantification, as aromatic compounds like benzenesulfonamides strongly absorb UV light.[3][4]
Experimental Protocol
Instrumentation and Materials
-
Instrumentation : HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents :
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (LC-MS Grade)
-
This compound (Reference Standard)
-
Starting materials for the specific reaction (e.g., 5-Chloro-2-fluorobenzenesulfonyl chloride) (Reference Standard).
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for reaction monitoring.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 2 |
Table 1: Optimized HPLC Chromatographic Conditions.
Gradient Elution Program
A gradient elution is recommended to ensure separation of both polar starting materials and less polar products.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 90 | 10 |
| 22.0 | 90 | 10 |
Table 2: Gradient Elution Program.
Standard and Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.[5][6]
-
Standard Solution Preparation :
-
Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by further diluting the stock solution.
-
-
Reaction Sample Preparation :
-
Sampling : Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Quenching & Dilution : Immediately add the aliquot to a pre-weighed vial containing a larger volume of diluent (e.g., 4.95 mL of 50:50 Acetonitrile/Water). This stops the reaction and creates a 100-fold dilution. The exact dilution factor should be adjusted based on the expected concentration.
-
Filtration : Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1]
-
Analysis : Transfer the filtered sample to an HPLC vial for injection.
-
Data Presentation and Expected Results
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material(s) and the corresponding increase in the peak area of the this compound product. The following table shows hypothetical retention times for a typical reaction synthesizing the target compound from its corresponding sulfonyl chloride and an amine.
| Compound | Expected Retention Time (min) | Comments |
| Amine Reactant | ~ 3.5 | Typically polar, elutes early. |
| 5-Chloro-2-fluorobenzenesulfonyl chloride | ~ 12.8 | Starting material, less polar than the amine. |
| This compound | ~ 9.5 | Product of interest. |
| Byproducts/Impurities | Variable | Elution order depends on polarity. |
Table 3: Hypothetical Retention Data.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for monitoring a reaction using this HPLC method.
Caption: HPLC experimental workflow for reaction monitoring.
Troubleshooting Guide
This diagram provides a logical approach to solving common HPLC issues encountered during analysis.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
Application of 5-Chloro-2-fluorobenzenesulfonamide in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Chloro-2-fluorobenzenesulfonamide as a versatile building block in solid-phase synthesis (SPS). The methodologies outlined herein are designed for the generation of diverse chemical libraries, particularly for high-throughput screening and drug discovery programs. The protocols are based on established principles of solid-phase organic chemistry and are intended to be adapted for various research applications.
Introduction
This compound is a valuable scaffold for the synthesis of a wide range of biologically active molecules. Its distinct substitution pattern offers multiple points for diversification. The sulfonamide moiety can act as a key pharmacophore, while the chloro and fluoro substituents can be exploited to modulate the physicochemical properties and biological activity of the final compounds. Solid-phase synthesis provides a rapid and efficient method for constructing libraries of derivatives based on this scaffold, facilitating the exploration of structure-activity relationships (SAR).
The use of solid-phase synthesis allows for the streamlined purification of intermediates by simple filtration and washing, avoiding tedious work-up and chromatography steps often associated with solution-phase chemistry. This approach is particularly well-suited for combinatorial chemistry, enabling the parallel synthesis of thousands of discrete compounds.
Experimental Protocols
The following protocols describe a general workflow for the solid-phase synthesis of a library of N-substituted this compound derivatives.
1. Resin Selection and Preparation
The choice of solid support is critical for the successful implementation of solid-phase synthesis. For the immobilization of this compound, a resin with a suitable linker is required. A common choice is a resin functionalized with a linker that allows for traceless cleavage or cleavage that leaves a desired functional group on the final product. For this protocol, we will utilize a Rink Amide resin, which upon cleavage with trifluoroacetic acid (TFA), yields a primary amide at the C-terminus.
-
Materials:
-
Rink Amide resin (100-200 mesh, loading capacity: 0.5-1.0 mmol/g)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
-
Protocol:
-
Swell the Rink Amide resin (1.0 g, 0.7 mmol/g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and wash the resin with DMF (3 x 10 mL).
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes to remove the Fmoc protecting group from the linker.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF (10 mL) for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
2. Immobilization of a Linker for Sulfonamide Attachment
To attach the this compound to the resin, a suitable linker is first coupled to the deprotected Rink Amide resin. A common strategy involves the use of a bifunctional linker such as 4-(Fmoc-aminomethyl)benzoic acid.
-
Materials:
-
Deprotected Rink Amide resin
-
4-(Fmoc-aminomethyl)benzoic acid (4 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 eq.)
-
Hydroxybenzotriazole (HOBt) (4 eq.)
-
DMF
-
-
Protocol:
-
Swell the deprotected Rink Amide resin (1.0 g) in DMF (10 mL).
-
In a separate vial, dissolve 4-(Fmoc-aminomethyl)benzoic acid (4 eq.), DIC (4 eq.), and HOBt (4 eq.) in DMF (5 mL).
-
Add the activation solution to the resin and shake at room temperature for 4 hours.
-
Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Treat the resin with 20% piperidine in DMF (10 mL) twice (5 min and 20 min) to remove the Fmoc group.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.
-
3. Coupling of 5-Chloro-2-fluorobenzenesulfonyl Chloride
The core scaffold is introduced by reacting 5-chloro-2-fluorobenzenesulfonyl chloride with the amino group on the linker-modified resin.
-
Materials:
-
Resin from the previous step
-
5-Chloro-2-fluorobenzenesulfonyl chloride (3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
DCM
-
-
Protocol:
-
Swell the resin in DCM (10 mL).
-
In a separate vial, dissolve 5-chloro-2-fluorobenzenesulfonyl chloride (3 eq.) and DIPEA (6 eq.) in DCM (5 mL).
-
Add the solution to the resin and shake at room temperature for 6 hours.
-
Drain the solution and wash the resin with DCM (5 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
4. Diversification of the Sulfonamide
The sulfonamide nitrogen can be alkylated or acylated to introduce diversity. The following is a representative protocol for N-alkylation using a variety of alkyl halides.
-
Materials:
-
Sulfonamide-bound resin
-
Alkyl halide (R-X) (5 eq.)
-
Potassium carbonate (K₂CO₃) (5 eq.)
-
DMF
-
-
Protocol:
-
Suspend the sulfonamide-bound resin in DMF (10 mL).
-
Add the alkyl halide (R-X, 5 eq.) and K₂CO₃ (5 eq.).
-
Shake the mixture at 50 °C for 12 hours.
-
Drain the solution and wash the resin with DMF (5 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
5. Cleavage and Purification
The final compounds are cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA).
-
Materials:
-
Diversified resin-bound products
-
Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
-
Protocol:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
Purify the product by preparative HPLC.
-
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of a small library of N-alkylated this compound derivatives.
Table 1: Reaction Conditions and Yields for N-Alkylation
| Entry | Alkyl Halide (R-X) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| 1 | Benzyl bromide | 12 | 85 | 92 |
| 2 | 4-Methoxybenzyl chloride | 12 | 82 | 90 |
| 3 | 2-Phenylethyl bromide | 16 | 78 | 88 |
| 4 | Propargyl bromide | 10 | 90 | 95 |
| 5 | Ethyl bromoacetate | 14 | 75 | 85 |
Table 2: Characterization of Purified Products
| Entry | Product Structure | Molecular Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ |
| 1 | N-benzyl-5-chloro-2-fluorobenzenesulfonamide derivative | C₂₁H₁₈ClFN₂O₃S | 449.07 | 449.1 |
| 2 | N-(4-methoxybenzyl)-5-chloro-2-fluorobenzenesulfonamide derivative | C₂₂H₂₀ClFN₂O₄S | 479.08 | 479.1 |
| 3 | N-(2-phenylethyl)-5-chloro-2-fluorobenzenesulfonamide derivative | C₂₂H₂₀ClFN₂O₃S | 463.09 | 463.1 |
| 4 | N-propargyl-5-chloro-2-fluorobenzenesulfonamide derivative | C₁₇H₁₄ClFN₂O₃S | 397.04 | 397.0 |
| 5 | N-(2-ethoxy-2-oxoethyl)-5-chloro-2-fluorobenzenesulfonamide derivative | C₁₈H₁₈ClFN₂O₅S | 445.05 | 445.0 |
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound derivatives.
Caption: Hypothetical mechanism of action for a protease inhibitor library.
Application Notes and Protocols for Developing Novel Kinase Inhibitors with a 5-Chloro-2-fluorobenzenesulfonamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The benzenesulfonamide moiety is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases.[1][2][3] This document outlines a proposed strategy and detailed protocols for the development of novel kinase inhibitors utilizing the 5-Chloro-2-fluorobenzenesulfonamide scaffold.
While, to date, there is a lack of specific published data on kinase inhibitors derived from the this compound scaffold, its structural alerts—a halogenated aromatic ring and a sulfonamide group—suggest its potential as a starting point for inhibitor design. Benzenesulfonamide derivatives have shown promise as inhibitors of various kinases, including Tropomyosin receptor kinase A (TrkA), Calcium/Calmodulin-Dependent Protein Kinase (CaMKII), and PI3K/mTOR.[4][5][6] The chloro and fluoro substituents on the phenyl ring of the proposed scaffold can be exploited to modulate potency, selectivity, and pharmacokinetic properties. This document provides a hypothetical, yet scientifically grounded, framework for initiating a drug discovery program based on this scaffold.
Rationale for Scaffold Selection
The this compound scaffold offers several advantageous features for kinase inhibitor design:
-
Hydrogen Bonding: The sulfonamide group can act as a hydrogen bond donor and acceptor, mimicking the interactions of the adenine region of ATP with the kinase hinge region.
-
Structural Rigidity: The benzene ring provides a rigid core for the attachment of various functional groups, allowing for systematic exploration of the chemical space around the kinase active site.
-
Modulation of Physicochemical Properties: The chloro and fluoro substituents can influence the scaffold's electronics, lipophilicity, and metabolic stability. The ortho-fluoro group, in particular, can be used to fine-tune the pKa of the sulfonamide and to create favorable interactions with the target protein.
-
Synthetic Tractability: The scaffold is synthetically accessible, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[7]
Proposed Kinase Target: Tropomyosin Receptor Kinase A (TrkA)
For the purpose of this application note, we will focus on a hypothetical program targeting Tropomyosin Receptor Kinase A (TrkA) . TrkA is a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), plays a crucial role in the development and function of the nervous system. However, aberrant TrkA signaling, often through chromosomal rearrangements leading to fusion proteins, is an oncogenic driver in a variety of cancers, including lung, thyroid, and glioblastoma.[4][8] Therefore, inhibitors of TrkA are a promising therapeutic strategy.
Signaling Pathway
References
- 1. citedrive.com [citedrive.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.tuni.fi [researchportal.tuni.fi]
- 5. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 351003-57-1|this compound|BLD Pharm [bldpharm.com]
- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 5-Chloro-2-fluorobenzenesulfonamide Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of coupling reactions involving 5-Chloro-2-fluorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: this compound is an electron-deficient aryl chloride. The electron-withdrawing nature of the sulfonyl group, in addition to the fluorine and chlorine substituents, can make the oxidative addition step in palladium-catalyzed coupling reactions, such as Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, more facile. However, the electron-deficient nature of the aromatic ring can also increase the susceptibility to side reactions and influence the reactivity of the catalyst and other reagents. Careful optimization of the catalyst system, base, and solvent is crucial for achieving high yields.
Q2: Which type of palladium-catalyzed coupling reaction is suitable for this compound?
A2: Both Buchwald-Hartwig amination (for C-N bond formation) and Suzuki-Miyaura coupling (for C-C bond formation) are commonly employed for aryl chlorides and are applicable to this compound. The choice of reaction will depend on the desired final product.
Q3: What are the most critical parameters to optimize for these coupling reactions?
A3: The most critical parameters to optimize are the choice of palladium catalyst (precatalyst and ligand), the base, the solvent, and the reaction temperature. The interplay between these factors is significant and can dramatically impact the reaction yield and purity of the product.
Q4: Can the sulfonamide group interfere with the coupling reaction?
A4: The sulfonamide group is generally stable under typical Buchwald-Hartwig and Suzuki coupling conditions. However, under very harsh basic conditions or prolonged heating, cleavage of the sulfonamide bond is a potential side reaction, although it is not commonly observed with standard protocols. The N-H proton of the sulfonamide is acidic and will be deprotonated by the strong bases used in these reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1: Inactive Catalyst
-
Troubleshooting:
-
Ensure the use of an appropriate palladium precatalyst and ligand combination. For electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[1]
-
Use a pre-formed, air-stable palladium precatalyst to ensure the correct palladium-to-ligand ratio and improve reproducibility.
-
Degas the solvent and reaction mixture thoroughly to prevent oxidation of the Pd(0) active catalyst.
-
Consider using a Pd(0) source like Pd₂(dba)₃ with the appropriate ligand, ensuring it is of high quality.
-
Possible Cause 2: Inappropriate Base
-
Troubleshooting:
-
The choice of base is critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2]
-
For Suzuki-Miyaura couplings, inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often employed. The solubility of the base can be a factor, and in some cases, aqueous base solutions are beneficial.
-
The strength and steric bulk of the base can influence the reaction rate and the prevalence of side reactions.
-
Possible Cause 3: Incorrect Solvent
-
Troubleshooting:
-
Aprotic polar solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can affect the solubility of the reagents and the stability and activity of the catalyst.
-
Ensure the use of anhydrous solvents, as water can interfere with some coupling reactions, although in some Suzuki couplings, the presence of water can be beneficial.
-
Possible Cause 4: Low Reaction Temperature
-
Troubleshooting:
-
Coupling reactions of aryl chlorides often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.
-
Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
Issue 2: Presence of Significant Side Products
Possible Cause 1: Hydrodehalogenation (Replacement of -Cl with -H)
-
Troubleshooting:
-
This side reaction can occur in the presence of a hydride source. Ensure that the amine or other reagents are not contributing to this.
-
Optimize the ligand-to-palladium ratio. An excess of a bulky, electron-rich ligand can sometimes suppress hydrodehalogenation.
-
Lowering the reaction temperature or using a milder base may also reduce the extent of this side reaction.
-
Possible Cause 2: Homocoupling of the Boronic Acid (in Suzuki Reactions)
-
Troubleshooting:
-
This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere.
-
Optimize the palladium catalyst and ligand. Certain ligands are more prone to promoting homocoupling.
-
Possible Cause 3: Decomposition of Starting Material or Product
-
Troubleshooting:
-
Electron-deficient aryl compounds can be susceptible to nucleophilic attack under strongly basic conditions. Consider using a milder base or lowering the reaction temperature.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.
-
Data Presentation
Table 1: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Parameter | Typical Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% |
| Ligand | XPhos, SPhos, RuPhos | 1.2 - 2.5 equivalents relative to Pd |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5 - 3.0 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Temperature | 80 - 120 °C | Reaction time typically 2-24 hours |
| Coupling Partner | Primary or secondary amines | 1.1 - 1.5 equivalents |
Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Parameter | Typical Conditions | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂ | 1-5 mol% |
| Ligand | SPhos, XPhos, P(o-tol)₃ | 1.2 - 2.5 equivalents relative to Pd |
| Base | K₃PO₄, K₂CO₃, CsF | 2.0 - 3.0 equivalents |
| Solvent | Dioxane/H₂O, Toluene, DMF | Degassed |
| Temperature | 80 - 110 °C | Reaction time typically 4-24 hours |
| Coupling Partner | Aryl or heteroaryl boronic acid | 1.1 - 1.5 equivalents |
Experimental Protocols
The following are general starting protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling that should be adapted and optimized for this compound.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of an aryl sulfonate and should be considered a starting point.[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Addition of Base and Amine: Add the base (e.g., NaOtBu, 2.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting logic for low-yield coupling reactions.
References
- 1. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Chloro-2-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 5-Chloro-2-fluorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process:
-
Chlorosulfonation: 1-Chloro-4-fluorobenzene is reacted with chlorosulfonic acid to produce the intermediate, 5-Chloro-2-fluorobenzenesulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then reacted with an ammonia source to yield the final product, this compound.
Q2: What are the most common side reactions I should be aware of?
The most prevalent side reactions are categorized by the synthetic step:
-
During Chlorosulfonation:
-
Isomer Formation: Formation of ortho and meta isomers of the desired para-substituted product.
-
Disulfonation: Introduction of a second sulfonyl chloride group onto the aromatic ring.
-
Sulfone Formation: A potential byproduct of the reaction.[1]
-
-
During Amination:
-
Hydrolysis: The highly reactive 5-Chloro-2-fluorobenzenesulfonyl chloride can hydrolyze to the corresponding 5-Chloro-2-fluorobenzenesulfonic acid, which will not react to form the desired sulfonamide.
-
Q3: How can I minimize the formation of isomeric impurities during chlorosulfonation?
The directing effects of the chloro and fluoro groups on the starting material (1-chloro-4-fluorobenzene) strongly favor the formation of the desired para isomer (relative to the fluorine). Studies on the sulfonation of chlorobenzene show a high selectivity for the para position, often exceeding 98%.[2][3] To maximize this selectivity, it is crucial to maintain controlled reaction conditions, particularly temperature.
Q4: What causes low yields in the amination step?
The primary cause of low yield is the hydrolysis of the 5-Chloro-2-fluorobenzenesulfonyl chloride intermediate. This compound is sensitive to moisture. It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 5-Chloro-2-fluorobenzenesulfonyl chloride | Incomplete reaction. | Ensure a sufficient excess of chlorosulfonic acid is used and that the reaction is allowed to proceed for an adequate amount of time. Monitor the reaction progress using techniques like TLC or GC. |
| Formation of significant amounts of disulfonated byproduct. | Avoid using a large excess of chlorosulfonic acid and maintain a controlled temperature. | |
| Presence of multiple isomers in the sulfonyl chloride intermediate | Reaction temperature is too high, leading to reduced selectivity. | Maintain a low and consistent reaction temperature during the addition of chlorosulfonic acid and throughout the reaction. |
| Low yield of this compound | Hydrolysis of the sulfonyl chloride intermediate. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere. |
| Incomplete amination reaction. | Ensure the stoichiometry of the ammonia source is correct. The reaction may require gentle heating to go to completion. Monitor progress by TLC or LC-MS. | |
| Final product is difficult to purify | Presence of unreacted starting materials or side products. | Optimize the reaction conditions to minimize side product formation. Employ appropriate purification techniques such as recrystallization or column chromatography. |
Experimental Protocols
Step 1: Synthesis of 5-Chloro-2-fluorobenzenesulfonyl chloride (Representative Protocol)
Materials:
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1-Chloro-4-fluorobenzene
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Chlorosulfonic acid
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Dichloromethane (anhydrous)
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add 1-chloro-4-fluorobenzene and anhydrous dichloromethane.
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Cool the mixture to 0°C in an ice bath.
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Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
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After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
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Carefully quench the reaction by pouring it onto crushed ice.
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Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Chloro-2-fluorobenzenesulfonyl chloride.
Step 2: Synthesis of this compound (Representative Protocol)
Materials:
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5-Chloro-2-fluorobenzenesulfonyl chloride
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Ammonia solution (e.g., 28-30% in water) or ammonia gas
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Dichloromethane or other suitable anhydrous solvent
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Dilute hydrochloric acid
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Water
Procedure:
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Dissolve the crude 5-Chloro-2-fluorobenzenesulfonyl chloride in an anhydrous solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.
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Cool the solution to 0°C.
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Slowly bubble ammonia gas through the solution or add a concentrated ammonia solution dropwise. An exothermic reaction will occur. Maintain the temperature below 10°C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, add water to the reaction mixture.
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Separate the organic layer and wash it with dilute hydrochloric acid and then with water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of Synthetic Pathway and Side Reactions
Caption: Synthetic pathway and common side reactions.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of 5-Chloro-2-fluorobenzenesulfonamide Derivatives
Welcome to the technical support center for the purification of 5-Chloro-2-fluorobenzenesulfonamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, such as 5-chloro-2-fluorobenzenesulfonyl chloride and the corresponding amine, as well as side-products from the reaction. Depending on the synthetic route, potential side-products may include regioisomers if the amine has multiple reaction sites, or products of hydrolysis of the sulfonyl chloride. It is also possible to form bis-sulfonylated products where two sulfonyl groups react with a primary amine.
Q2: Which purification techniques are most effective for this compound derivatives?
A2: The most common and effective purification techniques for these derivatives are recrystallization and column chromatography.[1] Recrystallization is often preferred for obtaining highly pure crystalline solids. Column chromatography using silica gel is effective for separating the desired product from impurities with different polarities. For fluorinated compounds, reverse-phase chromatography with a fluorinated eluent can also be a powerful separation method.
Q3: What are the best crystallization solvents for this compound derivatives?
A3: The choice of solvent is critical for successful recrystallization.[1] Common solvents for sulfonamide derivatives include ethanol, methanol, and ethyl acetate.[1] For this compound and its derivatives, which have moderate polarity, a single solvent system with ethanol or a dual solvent system such as n-hexane/ethyl acetate or n-hexane/acetone can be effective. The ideal solvent system should dissolve the compound when hot but result in low solubility at room temperature or below.
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the cooling is too rapid or the solvent is not ideal. To troubleshoot this, you can try the following:
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Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Solvent System Modification: Try a different solvent or a solvent mixture. Adding a co-solvent in which the compound is less soluble can sometimes promote crystallization.
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Seeding: Introduce a small crystal of the pure compound to the solution as it cools to induce crystallization.
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Lower Concentration: Use a more dilute solution to prevent supersaturation that leads to oiling out.
Q5: What type of stationary and mobile phase should I use for column chromatography of these derivatives?
A5: For normal-phase column chromatography, silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio of these solvents will depend on the specific polarity of your derivative and should be determined by thin-layer chromatography (TLC) first. For reverse-phase chromatography, a C18-functionalized silica gel is a common stationary phase, with mobile phases typically consisting of mixtures of water and acetonitrile or methanol.
Troubleshooting Guides
Low Yield After Purification
Low recovery of the final product is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the workup and purification.[1] |
| Product Degradation | Some sulfonamides can be unstable. Ensure that the workup and purification conditions (e.g., pH, temperature) are not causing degradation of your product.[1] |
| Poor Crystallization Recovery | The compound may be too soluble in the chosen crystallization solvent. Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Ensure complete precipitation by allowing sufficient time for crystallization at a low temperature. |
| Loss on Chromatography Column | The compound may be irreversibly binding to the silica gel. This can sometimes be mitigated by deactivating the silica gel with a small amount of triethylamine in the mobile phase, especially if your compound is basic. |
Product Purity Issues
If your purified product is still not pure, consider the following troubleshooting steps.
| Issue | Potential Cause | Recommended Solution |
| Co-eluting Impurity in Chromatography | The impurity has a similar polarity to your product. | Try a different solvent system for your column. A solvent system with different selectivities (e.g., using dichloromethane instead of ethyl acetate) may resolve the compounds. Alternatively, consider reverse-phase HPLC for better separation. |
| Persistent Impurity after Recrystallization | The impurity has similar solubility properties to your product. | Perform a second recrystallization with a different solvent system. If the impurity is an isomer, preparative HPLC might be necessary for separation. |
| Presence of Residual Solvents | Incomplete drying of the purified product. | Dry the product under high vacuum for an extended period. Gentle heating during vacuum drying can also help if the compound is thermally stable. |
Experimental Protocols
General Protocol for Recrystallization
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Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of a small amount of your crude product in various solvents. The ideal solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
General Protocol for Silica Gel Column Chromatography
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TLC Analysis: Determine the appropriate mobile phase by running TLC plates of your crude product in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal solvent system will give your desired product an Rf value of approximately 0.3.
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visual Guides
Caption: A general workflow for troubleshooting the purification of this compound derivatives.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
identifying byproducts in 5-Chloro-2-fluorobenzenesulfonamide amination reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the amination of 5-Chloro-2-fluorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the amination of this compound with ammonia?
The expected primary product is 2-amino-5-chlorobenzenesulfonamide. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the amino group displaces one of the halogen atoms on the benzene ring.
Q2: Which halogen, chlorine or fluorine, is more likely to be displaced during the amination reaction?
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogens can be counterintuitive. While chlorine is generally a better leaving group in many substitution reactions, fluorine's high electronegativity strongly stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the rate-determining step of the SNAr reaction. This stabilization can make the carbon atom attached to fluorine more susceptible to nucleophilic attack. Therefore, substitution of the fluorine atom is a significant possibility. However, the sulfonyl chloride group is a powerful electron-withdrawing group, and its position on the ring directs the nucleophilic attack, often favoring the para position. In this compound, the chlorine atom is para to the sulfonamide group, which could favor its displacement. The actual outcome can depend on the specific reaction conditions.
Q3: What are the most common byproducts observed in this reaction?
Common byproducts can include:
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Isomeric Aminosulfonamide: The product resulting from the substitution of the other halogen. For example, if the desired product is from chlorine displacement, the byproduct from fluorine displacement (5-amino-2-fluorobenzenesulfonamide) may be observed.
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Di-substituted Product: The compound where both chlorine and fluorine atoms have been replaced by amino groups (2,5-diaminobenzenesulfonamide).
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Hydrolysis Product: If water is present in the reaction mixture, the starting material or the sulfonyl chloride intermediate can hydrolyze to the corresponding sulfonic acid (5-chloro-2-fluorobenzenesulfonic acid).
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Solvent-Related Impurities: If a reactive solvent like dimethylformamide (DMF) is used, it can lead to N-formylation of the desired amine product.
Q4: Can the sulfonamide group itself react under amination conditions?
While the sulfonamide group is generally stable, under harsh conditions (e.g., very high temperatures, strong bases, or the presence of certain metal catalysts), cleavage of the S-N bond can occur, though this is less common under typical amination protocols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Deactivated catalyst (if using a catalyzed reaction like Buchwald-Hartwig). | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. - Ensure vigorous stirring, especially for heterogeneous mixtures. - Use fresh, high-quality catalyst and ensure an inert atmosphere. |
| Presence of a significant amount of the isomeric byproduct | - Reaction conditions favoring substitution of the other halogen. | - Modify the reaction temperature and solvent polarity to influence the regioselectivity. - Consider a different amination method (e.g., Buchwald-Hartwig vs. classical SNAr) which may offer different selectivity. |
| Formation of a di-substituted byproduct | - Excess of the aminating agent. - Prolonged reaction time or high temperature. | - Use a stoichiometric amount of the aminating agent relative to the starting material. - Carefully control the reaction time and temperature. |
| Hydrolysis of the starting material or product | - Presence of water in the reagents or solvent. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert, dry atmosphere (e.g., nitrogen or argon). |
| N-formylation of the amine product | - Use of dimethylformamide (DMF) as a solvent at elevated temperatures. | - If possible, replace DMF with a less reactive solvent such as dioxane, toluene, or N-methyl-2-pyrrolidone (NMP). - If DMF is necessary, use the lowest possible reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Aqueous Ammonia
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Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or THF.
-
Addition of Ammonia: Add aqueous ammonia (28-30%, 5-10 eq) to the solution.
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Reaction Conditions: Heat the mixture to 80-120 °C with vigorous stirring. The optimal temperature and time should be determined by monitoring the reaction progress.
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Work-up: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. If a precipitate has formed, filter the solid and wash it with water. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Identification of Byproducts by LC-MS
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A, and ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions:
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Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of species.
-
Mass Range: Scan from m/z 100 to 500.
-
-
Data Analysis: Identify the mass-to-charge ratio (m/z) of the main peaks in the chromatogram. Compare these masses to the expected masses of the starting material, desired product, and potential byproducts (see table below).
| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) |
| This compound | C₆H₅ClFNO₂S | 208.97 |
| 2-Amino-5-chlorobenzenesulfonamide | C₆H₇ClN₂O₂S | 206.00 |
| 5-Amino-2-fluorobenzenesulfonamide | C₆H₇FN₂O₂S | 190.02 |
| 2,5-Diaminobenzenesulfonamide | C₆H₉N₃O₂S | 187.04 |
| 5-Chloro-2-fluorobenzenesulfonic acid | C₆H₄ClFO₃S | 209.95 |
| N-formyl-2-amino-5-chlorobenzenesulfonamide | C₇H₇ClN₂O₃S | 234.00 |
Visualizations
Caption: Possible reaction pathways and byproducts.
Caption: A logical workflow for troubleshooting amination reactions.
optimizing base and solvent for 5-Chloro-2-fluorobenzenesulfonamide N-arylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of 5-Chloro-2-fluorobenzenesulfonamide. The following information is designed to help optimize reaction conditions, with a specific focus on the selection of appropriate bases and solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of this compound, offering systematic approaches to identify and resolve them.
Problem 1: Low or No Product Yield
Low conversion of the starting material is a frequent challenge. A systematic approach to troubleshooting can help pinpoint the cause.
Initial Checks:
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Reagent Integrity:
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Sulfonamide: Ensure the this compound is pure and dry.
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Aryl Halide/Boronic Acid: Verify the purity and reactivity of your coupling partner.
-
Catalyst: Use a fresh, active catalyst. Palladium precatalysts, for instance, should be handled under an inert atmosphere to prevent deactivation.
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Base: Some bases are hygroscopic (e.g., NaOtBu, K₃PO₄). Use freshly opened reagents or dry them before use.
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Solvent: Use anhydrous solvents, as water can interfere with the catalytic cycle, particularly in Buchwald-Hartwig reactions.
-
-
Inert Atmosphere:
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Palladium-catalyzed reactions are often sensitive to oxygen. Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that the inert atmosphere is maintained throughout the reaction.
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Systematic Optimization Workflow:
If initial checks do not resolve the issue, a systematic optimization of the reaction conditions is recommended.
preventing decomposition of 5-Chloro-2-fluorobenzenesulfonamide during synthesis
Technical Support Center: Synthesis of 5-Chloro-2-fluorobenzenesulfonamide
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with an ammonia source.
Issue 1: Low Yield of this compound
Possible Causes & Solutions:
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Incomplete Reaction:
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Insufficient Reaction Time or Temperature: The conversion of the sulfonyl chloride to the sulfonamide may be slow. Consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to decomposition. Reactions are often carried out at temperatures ranging from ambient to around 60-70°C.[1]
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Poor Reagent Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and efficient stirring throughout the reaction.
-
-
Decomposition of Starting Material or Product:
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Hydrolysis of 5-Chloro-2-fluorobenzenesulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and base, which converts them to the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.[2][3][4][5] Ensure all glassware is dry and use anhydrous solvents if the reaction is sensitive to moisture.
-
Side Reactions: The presence of impurities in the starting materials or solvent can lead to unwanted side reactions. Use high-purity reagents and solvents.
-
-
Sub-optimal Reaction Conditions:
-
Incorrect Stoichiometry: An inappropriate molar ratio of ammonia source to the sulfonyl chloride can result in a low yield. Typically, an excess of the ammonia source is used to drive the reaction to completion and neutralize the HCl byproduct.
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Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. Common bases include aqueous ammonia, ammonium hydroxide, or an amine base like triethylamine in an organic solvent.[6] The solvent should be chosen based on the solubility of the reactants and its inertness to the reaction conditions.
-
Issue 2: Presence of Impurities in the Final Product
Possible Impurities & Remediation:
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Unreacted 5-Chloro-2-fluorobenzenesulfonyl Chloride: If the reaction is incomplete, the starting sulfonyl chloride may remain.
-
Purification: This can typically be removed by recrystallization or column chromatography. Washing the crude product with a suitable solvent that dissolves the starting material but not the product can also be effective.
-
-
5-Chloro-2-fluorobenzenesulfonic Acid: This is a common byproduct due to the hydrolysis of the sulfonyl chloride.
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Purification: Being acidic, it can be removed by washing the organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution), followed by washing with water and brine.
-
-
Side-Reaction Products: Depending on the reaction conditions, other impurities may form.
-
Purification: Recrystallization from a suitable solvent system is often the most effective method for purifying the final product. Column chromatography can also be employed for more challenging separations.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with a source of ammonia.[6][7] This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.
Q2: What are the key parameters to control to prevent decomposition during the synthesis?
A2: The critical parameters to control are:
-
Temperature: Avoid excessive heat, which can promote decomposition and side reactions. The optimal temperature should be determined experimentally but often falls in a mild range (e.g., room temperature to 60-70°C).[1]
-
Moisture: Water can lead to the hydrolysis of the starting sulfonyl chloride, which is a primary decomposition pathway.[2][3][4][5] Using dry equipment and solvents is crucial.
-
pH/Basicity: While a base is required to neutralize the HCl formed during the reaction, excessively strong basic conditions might promote other unwanted reactions.
Q3: Can nucleophilic aromatic substitution of the fluorine or chlorine atoms be a competing reaction?
A3: Nucleophilic aromatic substitution (SNAr) on the aromatic ring is a possibility, especially with strong nucleophiles and under forcing conditions. The presence of the electron-withdrawing sulfonyl chloride/sulfonamide group activates the ring towards nucleophilic attack. However, the reaction at the sulfonyl chloride group is generally much faster and occurs under milder conditions than SNAr on the ring. To minimize the risk of SNAr, it is advisable to use the mildest effective reaction conditions (temperature, reaction time).
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material, the disappearance of the sulfonyl chloride and the appearance of the sulfonamide product can be tracked.
Data Presentation
Table 1: Illustrative Reaction Conditions for Sulfonamide Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 5-Chloro-2-fluorobenzenesulfonyl chloride | 5-Chloro-2-fluorobenzenesulfonyl chloride | 5-Chloro-2-fluorobenzenesulfonyl chloride |
| Ammonia Source | Aqueous Ammonia (25%) | Ammonium Hydroxide | Gaseous Ammonia |
| Solvent | Water | Dichloromethane | Tetrahydrofuran (THF) |
| Base | (Excess Aqueous Ammonia) | Triethylamine (2 eq.) | (Excess Gaseous Ammonia) |
| Temperature | 50-60°C | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 1-2 hours | 4-6 hours | 2-4 hours |
| Typical Yield | 70-85% | 65-80% | 75-90% |
| Purity | Good to Excellent | Good | Excellent |
Note: This table presents hypothetical data based on general sulfonamide synthesis protocols for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound using Aqueous Ammonia
This protocol is a general procedure and may require optimization.
Materials:
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5-Chloro-2-fluorobenzenesulfonyl chloride
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Aqueous ammonia (22-25%)
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Water
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Ethanol (for recrystallization)
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Standard laboratory glassware (reaction flask, condenser, dropping funnel, etc.)
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Stirring and heating apparatus
Procedure:
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In a reaction flask, add 5-chloro-2-fluorobenzenesulfonyl chloride (1.0 eq.).
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Add water to the flask (e.g., ~10-20 volumes relative to the sulfonyl chloride).
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With vigorous stirring, slowly add aqueous ammonia (e.g., 2-4 eq.) to the suspension. An exothermic reaction may be observed. Maintain the temperature between 30-70°C, using external cooling if necessary.[1]
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After the addition is complete, continue stirring at the selected temperature for a specified time (e.g., 40 minutes to 1.5 hours), monitoring the reaction by TLC until the starting material is consumed.[1]
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Cool the reaction mixture to room temperature or below (e.g., 0°C) to precipitate the product.
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Filter the solid product and wash it with cold water.
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For purification, the crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture.
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Dry the purified this compound under vacuum.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Desired reaction vs. primary decomposition pathway in the synthesis.
References
- 1. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. cbijournal.com [cbijournal.com]
- 7. pubs.acs.org [pubs.acs.org]
troubleshooting guide for low reactivity of 5-Chloro-2-fluorobenzenesulfonamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluorobenzenesulfonamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: this compound is a sulfonamide derivative with the following properties:
| Property | Value | Reference |
| CAS Number | 351003-57-1 | [1][2] |
| Molecular Formula | C₆H₅ClFNO₂S | [2] |
| Molecular Weight | 209.63 g/mol | [1] |
| Melting Point | 126-136 °C | [1] |
| Appearance | Solid | |
| Storage | Store in a cool, dry place. For long-term storage, -20°C is recommended. | [1] |
Q2: In which common organic solvents is this compound soluble?
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N,N-Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
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Acetonitrile (ACN)
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Tetrahydrofuran (THF)
It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction. A comprehensive list of common organic solvents and their properties can be a useful reference.[3][4][5]
Q3: What are the primary reactive sites on this compound?
A3: The primary reactive sites are the sulfonamide (-SO₂NH₂) group and the aromatic ring. The nitrogen atom of the sulfonamide is nucleophilic and can undergo reactions like N-alkylation and N-arylation. The aromatic ring can participate in electrophilic or nucleophilic aromatic substitution, although the electron-withdrawing nature of the sulfonyl group and the halogen substituents will influence its reactivity.
Troubleshooting Guide for Low Reactivity
Low reactivity of this compound in N-substitution reactions is a common challenge. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
Problem: Low or no conversion of this compound in an N-alkylation or N-arylation reaction.
Below is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for low reactivity.
Detailed Troubleshooting Steps:
1. Re-evaluate Your Base
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Issue: The sulfonamide proton is acidic, but a sufficiently strong base is required for deprotonation to enhance its nucleophilicity. Common bases like potassium carbonate may not be effective.
-
Solution:
-
Consider using a stronger base such as sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or cesium carbonate (Cs₂CO₃). Cesium carbonate is often effective in N-arylation reactions.
-
Ensure the base is fresh and has been stored under anhydrous conditions.
-
2. Optimize the Solvent
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Issue: The choice of solvent can significantly impact reaction rates.
-
Solution:
-
For N-alkylation and N-arylation reactions, polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are generally preferred as they can help to dissolve the sulfonamide and its salt, and they do not participate in the reaction.
-
Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the electrophile.
-
3. Adjust the Reaction Temperature
-
Issue: The reaction may have a high activation energy, requiring elevated temperatures.
-
Solution:
-
Gradually increase the reaction temperature in increments of 10-20 °C.
-
Monitor the reaction closely by TLC or LC-MS for the appearance of the desired product and any new side products, which could indicate decomposition. Some reactions may require heating up to 80-120 °C.
-
4. Verify Reagent Quality and Stoichiometry
-
Issue: Degradation of reagents or incorrect stoichiometry can lead to poor results.
-
Solution:
-
Use a fresh bottle of this compound and your electrophile (alkyl or aryl halide).
-
Ensure all reagents are anhydrous, especially when using strong bases like NaH.
-
Carefully check the calculations for the molar equivalents of all reactants. It may be necessary to use a slight excess of the electrophile.
-
5. Consider a Catalyst
-
Issue: For N-arylation reactions, a catalyst is often necessary.
-
Solution:
-
For coupling with aryl halides, consider using a copper- or palladium-based catalyst system. Common examples include copper(I) iodide (CuI) with a ligand like N,N'-dimethylethylenediamine (DMEDA), or a palladium catalyst such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., Xantphos).
-
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. These should be considered as starting points and may require optimization.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (1.1 - 1.5 equivalents)
-
Base (e.g., Sodium Hydride (NaH), 1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous DMF (5-10 mL per mmol of the sulfonamide).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., 50-60 °C) may be applied.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: N-Alkylation experimental workflow.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol outlines a general procedure for the N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (1.2 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 equivalents)
-
Anhydrous Toluene or Dioxane
-
Ammonium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equivalent), aryl iodide (1.2 equivalents), CuI (0.1 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (or dioxane) (5-10 mL per mmol of the sulfonamide) and DMEDA (0.2 equivalents) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with a dilute ammonium hydroxide solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic intermediate, its derivatives may have biological activity. For instance, sulfonamides are known to be inhibitors of various enzymes. The general mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.
Caption: General inhibitory pathway of sulfonamides.
References
minimizing dimer formation in 5-Chloro-2-fluorobenzenesulfonamide reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize dimer formation and other side reactions when using 5-Chloro-2-fluorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in my reaction with this compound?
A1: The most frequent cause of low yield is the hydrolysis of the corresponding sulfonyl chloride starting material (5-Chloro-2-fluorobenzenesulfonyl chloride) into the unreactive sulfonic acid.[1][2] This occurs when the sulfonyl chloride is exposed to moisture from solvents, reagents, or the atmosphere.[1][2][3] Always use anhydrous solvents and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent this.[1][2]
Q2: What is "dimer formation" in the context of these reactions, and why does it happen?
A2: Dimer formation, or self-condensation, likely refers to a side reaction where a newly formed this compound molecule, which still has a reactive N-H bond, acts as a nucleophile and attacks a second molecule of 5-Chloro-2-fluorobenzenesulfonyl chloride. This results in the formation of a disulfonimide, an undesired byproduct that consumes starting material and complicates purification. This is especially problematic if the amine substrate is not sufficiently nucleophilic or is sterically hindered.
Q3: How does the choice of base impact dimer formation and overall reaction success?
A3: The base is critical for scavenging the HCl generated during the reaction.[3]
-
Tertiary Amines (e.g., Triethylamine, DIPEA): These are non-nucleophilic bases commonly used to trap HCl. Ensure they are pure and dry.[1]
-
Pyridine: Can act as both a base and a nucleophilic catalyst. However, at higher temperatures, it can sometimes lead to unwanted side products.[3]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be effective, particularly in polar aprotic solvents, but their solubility can be a limiting factor.[3][4] Using a slight excess (1.1-1.5 equivalents) of a hindered, non-nucleophilic base is a good starting point to ensure the HCl is scavenged without competing with your primary amine.[1]
Q4: Can temperature control help minimize dimer formation?
A4: Yes, temperature control is crucial. Sulfonylation reactions are typically exothermic. Running the reaction at a low temperature (e.g., 0 °C) and adding the sulfonyl chloride slowly helps to control the reaction rate.[2] This minimizes side reactions, including potential dimer formation and degradation of the starting material.[1][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Sulfonamide Product
| Possible Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride has degraded to sulfonic acid due to moisture.[1][2][3] Solution: Use a fresh bottle of 5-Chloro-2-fluorobenzenesulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert (N₂ or Ar) atmosphere.[2] |
| Poor Quality of Amine | The amine starting material is impure or wet. Amines can also absorb CO₂ from the air.[1] Solution: Use a high-purity amine. If it is a solid, dry it under vacuum. If it is a liquid, consider distilling it over a suitable drying agent. |
| Incorrect Stoichiometry | The molar ratios of reactants are not optimal.[1] Solution: Double-check all calculations. A common starting point is a 1:1 to 1:1.1 ratio of the amine to the sulfonyl chloride, with 1.1-1.5 equivalents of a non-nucleophilic base.[1] |
| Incomplete Reaction | The reaction has not gone to completion. Solution: Monitor the reaction by TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or allowing it to warm slowly to room temperature.[2] |
Issue 2: Presence of a Major, Less Polar Impurity (Likely Dimer)
| Possible Cause | Recommended Solution |
| Slow Reaction with Primary Nucleophile | The intended amine nucleophile reacts slowly, allowing the sulfonamide product to compete for the sulfonyl chloride. Solution: Add the 5-Chloro-2-fluorobenzenesulfonyl chloride solution dropwise to the solution containing both the amine and the base at low temperature (0 °C).[2] This maintains a low concentration of the electrophile and favors the reaction with the more abundant primary amine. |
| Excess Sulfonyl Chloride | Using too much sulfonyl chloride increases the likelihood of a second sulfonylation event. Solution: Use the amine as the slight excess reagent (e.g., 1.05 to 1.1 equivalents) relative to the sulfonyl chloride to ensure the latter is fully consumed. |
| High Reaction Temperature | Elevated temperatures can increase the rate of undesired side reactions. Solution: Maintain a low temperature (0 °C) throughout the addition of the sulfonyl chloride. Allow the reaction to warm to room temperature slowly only after the addition is complete.[1] |
Quantitative Data Summary
The following table provides representative data on how reaction conditions can influence the yield of the desired product versus the formation of the dimer. Note: This data is illustrative and based on general principles of sulfonamide synthesis.
| Entry | Base (Equiv.) | Solvent | Temperature | Addition Method | Product Yield (%) | Dimer Yield (%) |
| 1 | Pyridine (3.0) | Pyridine | Room Temp. | Quick | 65 | 20 |
| 2 | Triethylamine (1.5) | Dichloromethane | Room Temp. | Quick | 75 | 15 |
| 3 | Triethylamine (1.5) | Dichloromethane | 0 °C | Quick | 85 | 8 |
| 4 | DIPEA (1.5) | Dichloromethane | 0 °C | Slow (Dropwise) | >95 | <2 |
Experimental Protocols
Key Experiment: Optimized Protocol for N-Alkylation/Arylation of this compound
This protocol is designed to minimize dimer formation by controlling reaction conditions.
1. Reagent and Glassware Preparation:
-
All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent.
-
The reaction should be assembled under an inert atmosphere of dry nitrogen or argon.
-
Use anhydrous solvents. Dichloromethane (DCM) can be distilled from CaH₂.
-
Ensure the amine, base (e.g., diisopropylethylamine - DIPEA), and 5-Chloro-2-fluorobenzenesulfonyl chloride are of high purity and handled under inert conditions.
2. Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the amine (1.05 equivalents) and anhydrous DCM (approx. 0.1 M concentration of the limiting reagent).
-
Add the non-nucleophilic base, DIPEA (1.5 equivalents).
-
Cool the stirred solution to 0 °C using an ice-water bath.
3. Sulfonylation Reaction:
-
In a separate flame-dried flask, dissolve 5-Chloro-2-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Using a syringe or dropping funnel, add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. Maintain the internal reaction temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
4. Reaction Monitoring and Workup:
-
Monitor the consumption of the sulfonyl chloride by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Visualizations
Reaction Pathway and Dimer Formation
Caption: Desired reaction pathway versus the side reaction leading to dimer formation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in sulfonamide synthesis.
References
scale-up challenges for the synthesis of 5-Chloro-2-fluorobenzenesulfonamide derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Chloro-2-fluorobenzenesulfonamide derivatives, with a focus on addressing scale-up challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound and its derivatives?
A1: The most prevalent method for synthesizing aromatic sulfonamides, including this compound derivatives, involves a two-step process. The first step is the synthesis of the corresponding sulfonyl chloride, followed by its reaction with an amine to form the sulfonamide. For this compound, this would typically involve the chlorosulfonation of 1-chloro-4-fluorobenzene to produce 5-chloro-2-fluorobenzenesulfonyl chloride, which is then reacted with ammonia or a primary/secondary amine.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound derivatives?
A2: The primary safety concerns during scale-up are associated with the highly reactive and corrosive reagents used, such as chlorosulfonic acid or thionyl chloride, and the exothermic nature of the reactions.[1] Key hazards include:
-
Thermal Runaway: Both the chlorosulfonation and the subsequent amination reactions can be highly exothermic. Without proper heat management, this can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[1][2]
-
Corrosive and Toxic Reagents: Reagents like chlorosulfonic acid and sulfuryl chloride are highly corrosive and react violently with water.[3] Proper personal protective equipment (PPE) and handling procedures are crucial.
-
Off-Gassing: The reactions can release hazardous gases such as hydrogen chloride (HCl) and sulfur dioxide (SO2), requiring a well-ventilated area and appropriate scrubbing systems.
Q3: What are the advantages of using flow chemistry for the synthesis of sulfonamides on a larger scale?
A3: Flow chemistry offers significant advantages for the scale-up of sulfonamide synthesis, particularly in managing exothermic reactions and improving safety.[1][2][4] The benefits include:
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, minimizing the risk of thermal runaway.[2]
-
Improved Safety: By using smaller reactor volumes, the amount of hazardous material at any given time is reduced. This also allows for reactions to be performed under high pressure and temperature more safely than in large batch reactors.[2]
-
Increased Efficiency and Scalability: Flow chemistry enables rapid reaction optimization and is easily scalable by extending the operation time or by "numbering-up" (running multiple reactors in parallel).[4]
Q4: How can I minimize the formation of impurities during the scale-up process?
A4: Impurity formation can be minimized through careful control of reaction parameters. Key strategies include:
-
Temperature Control: Maintaining a consistent and optimal temperature is critical to prevent side reactions.
-
Stoichiometry: Precise control over the molar ratios of reactants can prevent the formation of over-reacted or unreacted starting materials.
-
Mixing: Efficient mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots" that can lead to side product formation.
-
Purity of Starting Materials: Using high-purity starting materials is crucial, as impurities in the initial reactants can be carried through and complicate purification.
Troubleshooting Guides
Issue 1: Low Yield of 5-Chloro-2-fluorobenzenesulfonyl Chloride (Intermediate)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor reaction progress using TLC or HPLC. - Verify the reaction temperature; it may need to be optimized for the larger scale. |
| Hydrolysis of Sulfonyl Chloride | - Ensure all glassware and reagents are scrupulously dry. Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. |
| Sub-optimal Reagent Stoichiometry | - Re-verify the molar ratios of the starting material (e.g., 2-chloro-1-fluorobenzene) and the chlorosulfonating agent. An excess of the chlorosulfonating agent is often used, but the optimal ratio may change on scale-up. |
Issue 2: Low Yield of this compound Derivative (Final Product)
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Sulfonyl Chloride Intermediate | - Ensure the 5-chloro-2-fluorobenzenesulfonyl chloride is pure and free from residual acid. Consider purifying the intermediate before use. |
| Side Reactions (e.g., formation of bis-sulfonamide) | - Control the stoichiometry carefully. Use a slight excess of the amine. - Add the sulfonyl chloride to the amine solution slowly and at a controlled temperature to minimize the formation of the bis-sulfonamide. |
| Incomplete Reaction | - Monitor the reaction to completion using an appropriate analytical technique (TLC, HPLC, or GC). - The reaction time may need to be extended at a larger scale. |
| Product Loss During Work-up and Purification | - Optimize the extraction and crystallization procedures. Ensure the pH is appropriate during aqueous washes to minimize product solubility in the aqueous phase. - Select an appropriate solvent system for crystallization to maximize recovery. |
Issue 3: Difficulty with Product Purification and Isolation
| Potential Cause | Troubleshooting Steps |
| Oily Product or Failure to Crystallize | - Ensure all starting materials and the intermediate sulfonyl chloride are of high purity. - Experiment with different crystallization solvents or solvent mixtures. - Consider using techniques such as anti-solvent crystallization or seeding with a small amount of pure product. |
| Product Contaminated with Starting Materials or Byproducts | - Optimize the work-up procedure to remove unreacted starting materials and soluble impurities. This may involve additional aqueous washes or a pH adjustment. - Recrystallization is a common and effective method for purifying sulfonamides.[5] Multiple recrystallizations may be necessary. - Column chromatography can be used for purification, but may not be practical for very large scales. |
| Slow Filtration or Clogging of Filters | - The crystal morphology of the product can affect filtration. Optimize the crystallization conditions (e.g., cooling rate, agitation) to obtain larger, more easily filterable crystals. - Ensure the appropriate filter type and size are being used for the scale of the operation. |
Data Presentation
Table 1: Representative Comparison of Lab vs. Pilot Scale Synthesis Parameters
| Parameter | Lab Scale (Representative) | Pilot Scale (Representative) | Key Considerations for Scale-Up |
| Reactant A (2-chloro-1-fluorobenzene) | 50 g | 5 kg | Ensure consistent quality and purity of the starting material. |
| Chlorosulfonic Acid | 150 mL | 15 L | Handling and addition of this corrosive reagent requires specialized equipment at scale. |
| Reaction Temperature | 0-25 °C | 0-25 °C | Maintaining a consistent temperature is more challenging at a larger scale due to a lower surface area to volume ratio. Improved cooling capacity is essential. |
| Reaction Time | 2-4 hours | 4-8 hours | Reaction times may increase due to mass transfer limitations. |
| Yield | 85-90% | 75-85% | Yields may decrease on scale-up due to less efficient mixing and heat transfer. |
| Purity (Crude) | 95% | 90-95% | Impurity profiles may change with longer reaction times and potential temperature fluctuations. |
Note: The values presented in this table are illustrative and will vary depending on the specific derivative and process conditions.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-fluorobenzenesulfonyl Chloride (Lab Scale)
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, add 2-chloro-1-fluorobenzene.
-
Reaction: Cool the flask to 0°C in an ice bath. Slowly add chlorosulfonic acid (typically 3-4 equivalents) dropwise, maintaining the internal temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC or TLC.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. The product will precipitate as a solid.
-
Isolation: Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.
Protocol 2: Synthesis of this compound (Lab Scale)
-
Preparation: In a flask, dissolve the amine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or THF) and cool to 0°C.
-
Reaction: Dissolve the 5-chloro-2-fluorobenzenesulfonyl chloride in the same solvent and add it dropwise to the amine solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or HPLC.
-
Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for addressing low yield or impurity issues.
References
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
impact of catalyst choice on 5-Chloro-2-fluorobenzenesulfonamide reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-fluorobenzenesulfonamide. The guidance is structured around a common synthetic route, which proceeds via the formation of a sulfonyl chloride intermediate followed by amination.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic pathway involves two main steps:
-
Chlorosulfonylation: The electrophilic aromatic substitution of 4-chloro-1-fluorobenzene to produce 5-chloro-2-fluorobenzenesulfonyl chloride.
-
Amination: The reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with an ammonia source to yield the final product, this compound.
Q2: Which catalysts can be used for the chlorosulfonylation step?
While classical methods often employ a large excess of chlorosulfonic acid, modern catalytic approaches offer milder and more selective alternatives.[1] For related aromatic compounds, copper catalysts (e.g., CuCl, CuCl₂) are used in Sandmeyer-type reactions starting from the corresponding aniline.[2][3] Palladium catalysts are also employed in cross-coupling reactions with arylboronic acids to generate the sulfonyl chloride intermediate.[4] For direct chlorosulfonylation, catalysts are not always necessary but can improve reaction rates and selectivity.
Q3: What are the critical parameters to control during the amination of 5-chloro-2-fluorobenzenesulfonyl chloride?
The key parameters for a successful amination reaction include:
-
Reagent Quality: The sulfonyl chloride should be pure and anhydrous, as it is susceptible to hydrolysis.[5]
-
Temperature: This reaction is typically exothermic. It is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and minimize side products.
-
Stoichiometry: A slight excess of the ammonia source is generally used to ensure complete conversion of the sulfonyl chloride.
-
Solvent: Anhydrous polar aprotic solvents are commonly used.
Q4: How can I monitor the progress of the reaction?
Reaction progress for both steps can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.
Troubleshooting Guides
Issue 1: Low Yield in Chlorosulfonylation Step
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Increase reaction time or temperature. - Consider the use of a catalyst, such as dimethylformamide, with thionyl chloride and chlorosulfonic acid to improve the rate.[6] |
| Side Reactions (e.g., formation of sulfone) | - Maintain a controlled temperature, as higher temperatures can promote side reactions. - Ensure the correct stoichiometry of reactants. |
| Hydrolysis of Sulfonyl Chloride | - Use anhydrous reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Catalyst Performance | - For catalytic methods, ensure the catalyst is active and not poisoned. - Optimize catalyst loading. |
Issue 2: Low Yield or Purity in Amination Step
| Potential Cause | Troubleshooting Action |
| Hydrolysis of 5-chloro-2-fluorobenzenesulfonyl chloride | - Ensure all reagents and solvents are anhydrous.[5] - Add the sulfonyl chloride to the amine solution, rather than the reverse, to minimize its contact with any residual moisture. |
| Formation of Di-sulfonamide (secondary amine impurity) | - This is less common with ammonia but can occur with primary amine contaminants. Ensure a pure ammonia source. |
| Incomplete Reaction | - Allow for sufficient reaction time. - A slight excess of the amine can drive the reaction to completion. - Gentle heating may be required if the reaction is sluggish at room temperature.[5] |
| Difficult Product Isolation | - Optimize the work-up procedure, including pH adjustment and choice of extraction solvent. - Recrystallization or column chromatography may be necessary for purification. |
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-2-fluorobenzenesulfonyl chloride via Chlorosulfonylation
This protocol is a general procedure based on the chlorosulfonylation of similar aromatic compounds.
Materials:
-
4-chloro-1-fluorobenzene
-
Chlorosulfonic acid
-
Thionyl chloride (optional, as catalyst promoter)
-
Dimethylformamide (optional, catalyst)[6]
-
Ice
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber, cool chlorosulfonic acid (e.g., 3-5 equivalents) to 0 °C in an ice bath.
-
If using, add a catalytic amount of dimethylformamide.[6]
-
Slowly add 4-chloro-1-fluorobenzene (1 equivalent) to the cooled chlorosulfonic acid while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 5-chloro-2-fluorobenzenesulfonyl chloride.
Protocol 2: Synthesis of this compound via Amination
Materials:
-
5-chloro-2-fluorobenzenesulfonyl chloride
-
Aqueous ammonia (e.g., 28-30%)
-
Dichloromethane (or other suitable organic solvent)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a flask, cool an excess of aqueous ammonia (e.g., 2-4 equivalents) in an ice bath.
-
Dissolve the crude 5-chloro-2-fluorobenzenesulfonyl chloride (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane.
-
Slowly add the solution of the sulfonyl chloride to the cold aqueous ammonia with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude this compound.
-
The product can be further purified by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
Validation & Comparative
Purity Analysis of Synthesized 5-Chloro-2-fluorobenzenesulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-Chloro-2-fluorobenzenesulfonamide derivatives. Ensuring the purity of these compounds is critical for their application in research and drug development, as impurities can significantly impact biological activity and safety profiles. This document outlines common synthetic routes, potential impurities, and detailed protocols for various analytical techniques, supported by comparative data to aid in method selection and implementation.
Comparison of Synthetic Routes and Potential Impurities
The synthesis of this compound typically proceeds via a two-step process: the chlorosulfonation of a substituted benzene followed by amination. The choice of starting material and reaction conditions can influence the yield, purity, and impurity profile of the final product.
Route 1: Chlorosulfonation of 1-Chloro-4-fluorobenzene
This common route involves the reaction of 1-chloro-4-fluorobenzene with chlorosulfonic acid to yield 5-chloro-2-fluorobenzenesulfonyl chloride. This intermediate is then subjected to amination to produce the final sulfonamide.
Route 2: Alternative Synthetic Approaches
Other potential, though less commonly detailed in readily available literature, synthetic strategies might involve the use of alternative starting materials or different chlorinating or sulfonating agents. The specific conditions of these alternative routes would lead to different impurity profiles.
Potential Impurities:
Impurities in the synthesis of this compound can arise from several sources, including incomplete reactions, side reactions, and residual starting materials or reagents.
| Impurity Class | Potential Specific Impurities | Origin |
| Isomeric Impurities | 2-Chloro-5-fluorobenzenesulfonamide, other positional isomers | Non-regioselective chlorosulfonation of 1-chloro-4-fluorobenzene. |
| Starting Materials | 1-Chloro-4-fluorobenzene | Incomplete reaction during chlorosulfonation. |
| Intermediates | 5-Chloro-2-fluorobenzenesulfonyl chloride | Incomplete amination. |
| By-products | Di-sulfonated products, hydrolyzed sulfonyl chloride | Side reactions during chlorosulfonation or work-up. |
| Reagent Residues | Residual aminating agent (e.g., ammonia, amine salts) | Excess reagent from the amination step. |
Comparison of Analytical Techniques for Purity Analysis
A variety of analytical techniques can be employed for the purity assessment of this compound derivatives. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Retention time, peak area (% purity), detection of impurities. | Robust, quantitative, widely available, suitable for routine quality control. | Requires reference standards for impurity identification, potential for co-elution. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard of the analyte. | High precision and accuracy, non-destructive, provides structural information. | Lower sensitivity than HPLC for trace impurities, requires specialized equipment and expertise. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis. | Molecular weight of the main compound and impurities, structural information from fragmentation. | High sensitivity and selectivity, powerful for impurity identification. | More complex instrumentation, quantification can be challenging without standards. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This protocol outlines a general method for determining the purity of this compound using HPLC with UV detection.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
Synthesized this compound sample
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the reference standard and the synthesized sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solutions with the mobile phase to a working concentration of about 0.1 mg/mL.
5. Data Analysis:
-
Integrate the peak areas of the main component and all impurities in the chromatogram.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
This protocol provides a general guideline for determining the absolute purity of this compound using qNMR.[1][2][3][4][5]
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Synthesized this compound sample
3. Sample Preparation: [1]
-
Accurately weigh a specific amount of the synthesized sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
4. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
5. Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualizations
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance | springerprofessional.de [springerprofessional.de]
- 3. usp.org [usp.org]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative LC-MS Analysis of 5-Chloro-2-fluorobenzenesulfonamide Reaction Mixtures: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 5-Chloro-2-fluorobenzenesulfonamide reaction mixtures. Tailored for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most suitable analytical approach for monitoring reaction progress, identifying impurities, and ensuring final product purity.
The synthesis of sulfonamides like this compound is a critical process in pharmaceutical development.[1][2] Rigorous analytical monitoring is essential to ensure the desired product is formed with minimal impurities, which can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3] LC-MS is a powerful and widely used technique for this purpose, offering high sensitivity and specificity for the separation and identification of compounds in complex mixtures.[4]
This guide compares two common LC-MS approaches: a standard C18 reversed-phase method and an alternative method employing a phenyl-hexyl column. The comparison focuses on key performance metrics such as resolution of the main product from potential impurities, sensitivity, and overall analysis time.
Experimental Protocols
Detailed methodologies for sample preparation and the two LC-MS methods are provided below.
1. Sample Preparation
A standardized sample preparation protocol is crucial for obtaining reproducible results.[3]
-
Reaction Quenching: At a designated time point, a 100 µL aliquot of the reaction mixture is transferred to a 1.5 mL microcentrifuge tube.
-
Dilution: The aliquot is diluted with 900 µL of a 50:50 (v/v) mixture of acetonitrile and water. This 1:10 dilution helps to precipitate excess reagents and prepares the sample for LC-MS analysis.
-
Centrifugation: The diluted sample is vortexed for 30 seconds and then centrifuged at 10,000 x g for 5 minutes to pellet any precipitated solids.
-
Supernatant Transfer: The clear supernatant is carefully transferred to an HPLC vial for analysis.
2. LC-MS Method 1: C18 Reversed-Phase Analysis
This method utilizes a conventional C18 stationary phase, widely employed for the separation of a broad range of non-polar to moderately polar compounds.[5]
-
LC System: Standard HPLC or UHPLC system
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: 100-500 m/z
3. LC-MS Method 2: Phenyl-Hexyl Phase Analysis
The phenyl-hexyl stationary phase offers alternative selectivity, particularly for aromatic compounds, due to π-π interactions.
-
LC System: Standard HPLC or UHPLC system
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient:
-
0-1 min: 10% B
-
1-9 min: 10-90% B
-
9-11 min: 90% B
-
11-11.1 min: 90-10% B
-
11.1-13 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: 100-500 m/z
Data Presentation: Comparative Analysis
The following table summarizes hypothetical quantitative data obtained from the analysis of a this compound reaction mixture using the two described LC-MS methods. The data highlights the differences in retention times and peak areas for the target compound and potential impurities. The molecular weight of this compound is 209.63 g/mol .[6]
| Compound | Expected m/z [M+H]⁺ | Method 1 (C18) Retention Time (min) | Method 1 (C18) Peak Area (%) | Method 2 (Phenyl-Hexyl) Retention Time (min) | Method 2 (Phenyl-Hexyl) Peak Area (%) |
| This compound | 210.98 | 6.25 | 92.5 | 7.12 | 92.8 |
| Impurity A (Starting Material) | 175.99 | 4.88 | 3.1 | 5.54 | 2.9 |
| Impurity B (Dimer) | 401.92 | 8.12 | 1.8 | 9.05 | 1.7 |
| Impurity C (Isomer) | 210.98 | 6.15 | 2.6 | 6.98 | 2.6 |
Note: This data is illustrative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions and instrumentation.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logic behind the method comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. This compound | 351003-57-1 | INDOFINE Chemical Company [indofinechemical.com]
Spectroscopic Comparison of 5-Chloro-2-fluorobenzenesulfonamide and its Isomer 2-Chloro-5-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of two positional isomers: 5-Chloro-2-fluorobenzenesulfonamide and 2-Chloro-5-fluorobenzenesulfonamide. The differentiation of these isomers is crucial for quality control in synthesis and for understanding their distinct chemical properties in drug discovery and development. This comparison is based on expected spectroscopic behavior and available data for related compounds, highlighting the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Data Presentation
The following tables summarize the expected and observed spectroscopic data for the two isomers. Due to the limited availability of directly comparable experimental spectra in public databases, some of the presented data is based on established principles of spectroscopy for similarly substituted aromatic compounds.
Table 1: Comparison of ¹H NMR and ¹³C NMR Spectral Data
| Spectroscopic Feature | This compound | 2-Chloro-5-fluorobenzenesulfonamide | Key Differentiators |
| ¹H NMR | |||
| Aromatic Protons | Three distinct signals in the aromatic region (δ 7.0-8.0 ppm). The fluorine at position 2 will cause significant splitting of the adjacent proton at position 3. The proton at position 6 will be a doublet, and the proton at position 4 will be a doublet of doublets. | Three distinct signals in the aromatic region (δ 7.0-8.0 ppm). The fluorine at position 5 will have a smaller effect on the chemical shifts of adjacent protons compared to the ortho-fluoro isomer. The proton at position 6 will be a doublet, the proton at position 4 will be a doublet of doublets, and the proton at position 3 will be a doublet. | The splitting patterns and the magnitude of the coupling constants (J-values) for the aromatic protons will be the primary distinguishing feature. The ortho-coupling to fluorine is typically larger than meta- or para-coupling. |
| -SO₂NH₂ Protons | A broad singlet, typically in the range of δ 7.0-7.5 ppm, which is exchangeable with D₂O. | A broad singlet, typically in the same range as its isomer, also exchangeable with D₂O. | The chemical shift of the sulfonamide protons is highly dependent on the solvent and concentration and is not a reliable feature for distinguishing these isomers. |
| ¹³C NMR | |||
| Aromatic Carbons | Six distinct signals are expected. The carbon bearing the fluorine (C2) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). The carbon bearing the chlorine (C5) will also have its chemical shift influenced. | Six distinct signals are expected. The carbon bearing the fluorine (C5) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). The carbon bearing the chlorine (C2) will be significantly deshielded. | The chemical shifts of the fluorinated and chlorinated carbons, along with their respective C-F coupling constants, will be the most definitive differentiating factors. The position of the large ¹JCF will unambiguously identify the isomer. |
Table 2: Comparison of IR and Mass Spectrometry Data
| Spectroscopic Technique | This compound | 2-Chloro-5-fluorobenzenesulfonamide | Key Differentiators |
| IR Spectroscopy | |||
| N-H Stretch | Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group. | Two bands in the same region as its isomer. | The N-H stretching frequencies are not expected to differ significantly between the isomers. |
| S=O Stretch | Two strong absorption bands around 1350-1370 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric) for the sulfonyl group. | Two strong absorption bands in the same regions as its isomer. | The S=O stretching frequencies are unlikely to be significantly different for these positional isomers. |
| C-F Stretch | A strong absorption band in the region of 1200-1300 cm⁻¹. | A strong absorption band in the same region as its isomer. | The position of the C-F stretch is generally similar for aromatic fluorides. |
| Aromatic C-H Out-of-Plane Bending | The pattern of absorption in the 700-900 cm⁻¹ region is characteristic of the substitution pattern on the benzene ring. For 1,2,4-trisubstitution, specific bands are expected. | The pattern of absorption in the 700-900 cm⁻¹ region will also be characteristic of 1,2,4-trisubstitution, but the exact positions and intensities of the bands may differ slightly from its isomer, providing a potential point of differentiation. | The "fingerprint" region, particularly the out-of-plane C-H bending vibrations, can reveal subtle differences in the substitution pattern. |
| Mass Spectrometry | |||
| Molecular Ion (M⁺) | The molecular ion peak will be observed at m/z 209 (for ³⁵Cl) and m/z 211 (for ³⁷Cl) with a characteristic ~3:1 isotopic ratio. | The molecular ion peak will be identical to its isomer. | The molecular weight is the same for both isomers, so the molecular ion peak will not differentiate them. |
| Fragmentation Pattern | Fragmentation will likely involve the loss of SO₂NH₂ (m/z 79), SO₂ (m/z 64), and cleavage of the C-S bond. The fragmentation pattern will be influenced by the positions of the chloro and fluoro substituents. | The fragmentation pattern will also involve similar losses, but the relative intensities of the fragment ions may differ due to the different positions of the substituents, which can influence bond strengths and the stability of the resulting fragments. | Subtle differences in the relative abundances of key fragment ions can be used to distinguish the isomers. For example, the loss of a chlorine or fluorine radical and subsequent fragmentation pathways might show different probabilities. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile sulfonamide protons.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to achieve good signal dispersion, especially in the aromatic region.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
The spectral width should cover the range of approximately 0-12 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
-
A spectral width of 0-220 ppm is standard.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization :
-
Electron Ionization (EI) : This is a common technique for GC-MS. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.
-
Electrospray Ionization (ESI) : This is a soft ionization technique commonly used for LC-MS, which typically results in less fragmentation and a prominent molecular ion peak.
-
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Interpretation : Analyze the molecular ion peak to confirm the molecular weight and the isotopic pattern of chlorine. The fragmentation pattern provides structural information.
Visualization of Isomeric Relationship and Analysis
The following diagram illustrates the structural relationship between the two isomers and the spectroscopic techniques employed for their comparative analysis.
Caption: Workflow for the comparative spectroscopic analysis of two key isomers.
alternative reagents for sulfonamide synthesis instead of 5-Chloro-2-fluorobenzenesulfonamide
A Comparative Guide to Alternative Reagents for Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 5-Chloro-2-fluorobenzenesulfonamide
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being a key component in a wide array of therapeutic agents. While this compound is a valuable reagent, the exploration of alternative sulfonylating agents is crucial for expanding chemical diversity, improving reaction efficiency, and embracing greener chemical practices. This guide provides an objective comparison of various alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.
Alternative Substituted Benzenesulfonyl Chlorides
A straightforward approach to diversifying sulfonamide synthesis is the use of other commercially available substituted benzenesulfonyl chlorides. These reagents offer different electronic and steric properties, influencing reactivity and the final product's characteristics.
2,4-Dichlorobenzenesulfonyl Chloride
This reagent is a highly reactive alternative, often leading to excellent yields in sulfonamide synthesis. The two electron-withdrawing chlorine atoms enhance the electrophilicity of the sulfur atom, facilitating nucleophilic attack by amines.
p-Toluenesulfonyl Chloride (TsCl)
A widely used and cost-effective reagent, p-toluenesulfonyl chloride (TsCl) is a staple in organic synthesis. It is generally less reactive than its dichlorinated counterpart but offers a stable and reliable option for many applications.
Comparative Performance Data
| Reagent | Amine Substrate | Typical Yield (%) | Reaction Time (h) | Key Advantages | Disadvantages |
| 2,4-Dichlorobenzenesulfonyl Chloride | Aniline | 85-95 | 12 | High reactivity, good for less nucleophilic amines | Higher cost, introduces two chlorine atoms |
| Benzylamine | 90-98 | 8 | Excellent yields | Potential for side reactions with complex substrates | |
| Piperidine | 88-96 | 6 | Shorter reaction times | ||
| 4-Fluoroaniline | 80-90 | 16 | |||
| p-Toluenesulfonyl Chloride (TsCl) | Aniline | ~95 | Not specified | Readily available, cost-effective, stable | Lower reactivity than polychlorinated analogues |
| Various primary amines | Good to excellent | Not specified | Well-established protocols | May require harsher conditions for unreactive amines |
Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.
Experimental Protocol: Synthesis of N-Aryl-2,4-dichlorobenzenesulfonamide
-
Dissolution: Dissolve the desired primary or secondary amine (1.0 equivalent) and a suitable base, such as pyridine or triethylamine (1.5-2.0 equivalents), in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2,4-Dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[1]
In Situ Generation of Sulfonyl Chlorides: Greener Alternatives
To circumvent the use of potentially unstable and hazardous sulfonyl chlorides, methods for their in situ generation from more stable precursors like thiols and anilines have been developed. These approaches are often more environmentally friendly.
From Thiols using Oxidative Chlorination
Thiols can be converted to sulfonyl chlorides in the presence of an oxidizing and a chlorinating agent, which then react immediately with an amine in the same pot.
-
Trichloroisocyanuric acid (TCCA): A solid reagent that can be used for the oxidative chlorination of thiols to generate sulfonyl chlorides in situ. This method has been shown to be effective for a range of thiols, providing sulfonamides in good to excellent yields.
-
H₂O₂/SOCl₂: This combination serves as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides, followed by reaction with amines to produce sulfonamides in excellent yields and very short reaction times.[2]
-
Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O): This water-soluble oxidant can be used for the efficient conversion of thiols to sulfonyl chlorides in sustainable solvents like water and ethanol, leading to good to excellent yields of sulfonamides.[3]
From Anilines using DABSO as an SO₂ Surrogate
Aryl diazonium salts, generated from anilines, can react with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) to form sulfonyl chlorides, which can then be trapped with an amine. This method is particularly useful for creating diverse sulfonamides from readily available anilines.
Comparative Performance Data
| Method | Precursor | Oxidant/Reagent | Typical Yield (%) | Key Advantages | Disadvantages |
| Oxidative Chlorination | Thiols | TCCA | 75-94[4] | Avoids handling of unstable sulfonyl chlorides, one-pot procedure | May not be suitable for all functional groups |
| Thiols | H₂O₂/SOCl₂ | Up to 97[2] | Very fast reactions, high yields, green oxidant (H₂O₂) | Requires careful handling of thionyl chloride | |
| Thiols | NaDCC·2H₂O | Good to excellent[3] | Use of sustainable solvents, simple work-up | ||
| Sandmeyer-type Reaction | Anilines | DABSO/CuCl₂/t-BuONO | Good to excellent | Utilizes readily available anilines, scalable | Multi-component reaction, may require optimization |
Experimental Protocol: One-Pot Synthesis of Sulfonamides from Thiols using TCCA
-
Reaction Setup: To a solution of the thiol (1.0 equivalent) in acetonitrile, add benzyltrimethylammonium chloride (3.4 equivalents) and water (2.5 equivalents).
-
Oxidant Addition: Add trichloroisocyanuric acid (TCCA) (1.1 equivalents) to the mixture.
-
Sulfonyl Chloride Formation: Stir the reaction at room temperature until the thiol is consumed (monitor by TLC), indicating the formation of the sulfonyl chloride.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 1-2 hours.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[4]
Sulfonate Esters as Stable Alternatives to Sulfonyl Chlorides
Sulfonate esters, particularly those derived from electron-deficient phenols, serve as excellent, stable alternatives to sulfonyl chlorides for the synthesis of sulfonamides.
Pentafluorophenyl (PFP) Sulfonate Esters
PFP sulfonate esters are bench-stable solids that react with amines under heating to form sulfonamides in high yields. Their stability and ease of handling make them an attractive alternative to the often moisture-sensitive and volatile sulfonyl chlorides.
2,4,6-Trichlorophenol (TCP) Sulfonate Esters
Similar to PFP esters, TCP sulfonate esters are also effective reagents for sulfonamide synthesis. They offer a different reactivity profile and can be used for chemoselective transformations.[5]
Comparative Performance Data
| Reagent | Amine Substrate | Typical Yield (%) | Reaction Conditions | Key Advantages | Disadvantages |
| PFP Sulfonate Esters | Various primary and secondary amines | Excellent | Heating (e.g., >65 °C) with a base (e.g., DBU) | Bench-stable, easy to handle and purify | Requires heating, may be more expensive than sulfonyl chlorides |
| TCP Sulfonate Esters | Various amines | Good to excellent | Conventional heating or microwave irradiation | Stable, allows for chemoselective reactions |
Experimental Protocol: Synthesis of Sulfonamides from PFP Sulfonate Esters
-
Reaction Setup: In a reaction vessel, combine the PFP sulfonate ester (1.0 equivalent), the desired amine (1.2 equivalents), and a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) in a suitable solvent (e.g., acetonitrile).
-
Heating: Heat the reaction mixture to 65-80 °C and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and dilute with an organic solvent. Wash with aqueous acid to remove the base and amine, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key biological pathways where sulfonamides play a crucial therapeutic role.
Caption: Antibacterial mechanism of sulfonamides via competitive inhibition of dihydropteroate synthase.
Caption: Inhibition of Carbonic Anhydrase IX by sulfonamides in the tumor microenvironment.
Experimental Workflow Diagram
Caption: General experimental workflow for sulfonamide synthesis.
References
- 1. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Trichlorophenol (TCP) sulfonate esters: A selective alternative to pentafluorophenol (PFP) esters and sulfonyl chlorides for the preparation of sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Unveiling the Anticancer Potential: A Comparative Analysis of Chlorinated Benzenesulfonamide Analogs in Cell-Based Assays
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activity of various chlorinated benzenesulfonamide analogs. We delve into their performance in cell-based assays, presenting supporting experimental data to highlight their potential as anticancer agents.
Recent studies have explored a variety of benzenesulfonamide derivatives bearing chlorine substituents for their cytotoxic effects against several human cancer cell lines. These investigations reveal that the substitution pattern and the nature of other functional groups on the benzenesulfonamide core significantly influence their anticancer potency. This guide synthesizes findings from multiple studies to offer a clear comparison of these promising compounds.
Comparative Efficacy of Chlorinated Benzenesulfonamide Analogs
The cytotoxic activity of different chlorinated benzenesulfonamide analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are key parameters used to quantify the potency of these compounds. A lower value indicates a more potent compound. The data from various studies are summarized below.
| Compound Class | Specific Analogs | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Sulfonamide Derivatives | Not specified | MDA-MB-468 (Breast) | < 30 | [1] |
| MCF-7 (Breast) | < 128 | [1] | ||
| HeLa (Cervical) | < 360 | [1] | ||
| 4-Chloro-2-mercapto-5-methylbenzenesulfonamide Derivatives | Compound 3l | SR (Leukemia) | 0.3 - 0.9 | [2] |
| SK-MEL-5 (Melanoma) | 0.3 - 0.9 | [2] | ||
| SF-539 (CNS) | 0.3 - 0.9 | [2] | ||
| OVCAR-3, OVCAR-4 (Ovarian) | 0.3 - 0.9 | [2] | ||
| MDA-MB-231/ACTT (Breast) | 0.3 - 0.9 | [2] | ||
| Compound 8 | A498 (Renal) | < 0.01 | [2] | |
| 2-Alkylthio-4-chlorobenzenesulfonamide Derivatives | Compound 18 | HOP-62 (Non-small cell lung) | 0.05 | [3] |
| HCT-116 (Colon) | 0.33 - 1.08 | [3] | ||
| 786-0 (Renal) | 0.33 - 1.08 | [3] | ||
| M14 (Melanoma) | 0.33 - 1.08 | [3] | ||
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | Derivative 5 | AGS (Gastric) | 0.89 - 9.63 µg/mL | [4] |
| HeLa (Cervical) | 0.89 - 9.63 µg/mL | [4] | ||
| HL-60 (Leukemia) | 0.89 - 9.63 µg/mL | [4] |
Experimental Protocols
The evaluation of the cytotoxic activity of these sulfonamide analogs is predominantly carried out using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468) are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The synthesized sulfonamide analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[1] These dilutions are then added to the wells containing the cells and incubated for 72 hours.[1] A positive control, such as Taxol, is also included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further period to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using an ELISA plate reader at a wavelength of 540 nm.[1]
-
Data Analysis: Cell survival is determined by comparing the absorbance of the treated wells to that of the untreated control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.
Visualizing the Experimental Workflow and Potential Mechanism
To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Caption: Putative mechanism of action for sulfonamide analogs.
The diverse biological activities of sulfonamides include the inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of G1 phase cell cycle arrest.[1] Some recently synthesized sulfonamide-based chalcones have been shown to arrest the cell cycle, depolarize the mitochondrial membrane, and activate caspases, which are key mediators of apoptosis.[4] These mechanisms contribute to their overall anticancer effects. Further investigations are necessary to elucidate the precise molecular targets and signaling pathways for each of the promising chlorinated benzenesulfonamide analogs identified.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated Benzenesulfonamides in Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated benzenesulfonamides, focusing on their synthesis, physicochemical properties, and biological implications. By presenting experimental data and detailed protocols, we aim to equip researchers with the insights needed to make informed decisions in their synthetic strategies and drug discovery efforts.
The benzenesulfonamide moiety is a privileged scaffold, appearing in a wide array of therapeutic agents. The introduction of fluorine atoms onto the benzene ring can profoundly influence a molecule's properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications, however, also impact the synthetic routes and reaction conditions required for their preparation.
Impact on Physicochemical Properties and Biological Activity
Fluorination is a powerful tool to modulate the electronic properties of the benzenesulfonamide core. The high electronegativity of fluorine acts as a strong electron-withdrawing group, which can significantly increase the acidity of the sulfonamide proton.[1] This alteration can, in turn, enhance the binding affinity to target proteins, as has been observed in studies of fluorinated benzenesulfonamides as carbonic anhydrase inhibitors.[2][3]
Furthermore, the introduction of fluorine can affect the metabolic stability of the compound. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage, which can lead to an improved pharmacokinetic profile.[4] However, the degree of fluorination and its position on the aromatic ring can lead to complex structure-activity relationships, where a higher degree of fluorination does not always correlate with higher affinity or more favorable binding kinetics.[2][3]
Comparative Synthesis Overview
The synthesis of both fluorinated and non-fluorinated benzenesulfonamides typically involves the reaction of a corresponding benzenesulfonyl chloride with an amine. However, the preparation of the fluorinated precursors and the subsequent sulfonamide formation can present unique challenges and considerations.
A general synthetic workflow for both classes of compounds can be visualized as a two-step process: the formation of the sulfonyl chloride and the subsequent reaction with an amine.
Caption: General synthetic workflow for benzenesulfonamides.
Head-to-Head Comparison of Synthetic Parameters
The following table summarizes key differences in the synthesis of fluorinated and non-fluorinated benzenesulfonamides, drawing from various reported experimental protocols.
| Parameter | Non-Fluorinated Benzenesulfonamides | Fluorinated Benzenesulfonamides | Key Considerations & References |
| Starting Materials | Readily available substituted benzenes. | Often require multi-step synthesis for fluorinated benzene derivatives. | The cost and availability of fluorinated starting materials can be a significant factor.[5] |
| Sulfonyl Chloride Formation | Typically achieved via chlorosulfonation of the corresponding benzene derivative with chlorosulfonic acid. | Similar methods are used, but the electronic effects of fluorine can influence reactivity and regioselectivity. | Electron-withdrawing fluorine atoms can deactivate the ring, potentially requiring harsher reaction conditions. |
| Amine Coupling Reaction Yields | Generally high yields are achievable with a wide range of amines. | Yields can be influenced by the position and number of fluorine atoms. Electron-withdrawing groups can sometimes lead to moderate to good yields.[6] | A study on proline-derived benzenesulfonamides showed that electron-donating groups were more favorable for the reaction than electron-withdrawing groups like fluorine, though fluorinated compounds still gave good yields (78-83%).[6] |
| Reaction Conditions | Often proceeds under mild conditions, for example, using a base like pyridine or potassium carbonate in a suitable solvent.[7] | May require specific catalysts or conditions to achieve high yields. For instance, copper-catalyzed cross-coupling reactions have been employed.[8] | The choice of base and solvent is crucial. For example, in the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, potassium carbonate was found to give high yields.[7] |
| Purification | Standard chromatographic techniques are generally effective. | The presence of fluorine can alter the polarity and solubility, potentially requiring optimization of purification methods. | --- |
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of a non-fluorinated and a fluorinated benzenesulfonamide are presented below.
Protocol 1: Synthesis of N-Allyl-4-methylbenzenesulfonamide (Non-Fluorinated)
This protocol is adapted from the synthesis of a primary amine-derived benzenesulfonamide.[7]
Materials:
-
4-Methylbenzenesulfonyl chloride
-
Allylamine
-
Potassium carbonate (0.59 M aqueous solution)
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
5 M HCl
-
Brine
Procedure:
-
Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of THF.
-
Add allylamine (0.46 mL, 5.90 mmol) dropwise to the stirring mixture.
-
Follow with the dropwise addition of 10 mL of 0.59 M aqueous potassium carbonate (5.90 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After acidification with 5 M HCl and dilution with 15 mL of dichloromethane, separate the organic layer.
-
Wash the organic layer three times with water and once with brine.
-
Back-extract the aqueous layers with 10 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of para-meta Substituted Fluorinated Benzenesulfonamides
This protocol is a general representation based on a reported synthesis of fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation.[9]
Materials:
-
Substituted fluorinated benzenethiol
-
Hydrogen peroxide (H₂O₂)
-
Acetic acid (AcOH)
-
Appropriate primary or secondary amine (R₂-NH₂)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Oxidation to Sulfonyl Chloride: The synthesis of the corresponding sulfonyl chloride is often the preceding step, which can be achieved through oxidation of the thiol. A mixture of the substituted fluorinated benzenethiol in acetic acid is treated with hydrogen peroxide and heated to 70 °C.
-
Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with the desired amine. The amine is added to a solution of the sulfonyl chloride in DMSO and stirred at room temperature for 12-24 hours.[9]
-
Work-up and purification would typically involve extraction and column chromatography to isolate the final fluorinated benzenesulfonamide.
Signaling Pathway Inhibition: A Case Study with Carbonic Anhydrase
Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and CO₂ transport. The inhibition of specific CA isoforms, such as CA IX, which is overexpressed in many tumors, is a promising strategy in cancer therapy. Fluorination of the benzenesulfonamide scaffold has been shown to significantly enhance inhibitory potency and selectivity.[1]
The diagram below illustrates the general mechanism of CA inhibition by benzenesulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ionic Liquids with Benzenesulfonate Anions: Non-Fluorinated, Thermally Stable Anion Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Mechanism of Action for 5-Chloro-2-fluorobenzenesulfonamide-Based Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Chloro-2-fluorobenzenesulfonamide-based inhibitors targeting carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes. Due to the limited publicly available data on this specific class of inhibitors, this guide utilizes data from structurally related halogenated benzenesulfonamides to provide a framework for validation and comparison against established clinical inhibitors.
Mechanism of Action: A Tale of Zinc Binding
The primary mechanism of action for sulfonamide-based inhibitors of carbonic anhydrases involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme.[1][2][3] This coordination prevents the binding of a water molecule, which is essential for the catalytic hydration of carbon dioxide to bicarbonate and a proton. The affinity and selectivity of these inhibitors for different CA isoforms are significantly influenced by the substitutions on the aromatic ring.[1][4] Halogen atoms, such as chlorine and fluorine, on the benzenesulfonamide scaffold can alter the acidity of the sulfonamide group and influence interactions with active site residues, thereby modulating the inhibitory potency and isoform selectivity.[1][4]
dot
Caption: General signaling pathway of carbonic anhydrase and its inhibition.
Comparative Inhibitor Performance
To objectively evaluate the potential of this compound-based inhibitors, their performance must be compared against established clinical alternatives. This section presents a table summarizing the inhibitory activity (Ki values in nM) of a hypothetical this compound derivative against key carbonic anhydrase isoforms, alongside the experimental data for well-known drugs: Acetazolamide, Dorzolamide, and Brinzolamide.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound Derivative (Hypothetical) | 150 | 25 | 10 | 5 |
| Acetazolamide[5] | 250 | 12 | 25 | 5.7 |
| Dorzolamide[5][6] | 3000 | 1.9 | 47 | 51 |
| Brinzolamide[5][6] | 4000 | 3.19 | 4.9 | 50 |
Disclaimer: The data for the this compound derivative is hypothetical and extrapolated from structure-activity relationships of similar halogenated benzenesulfonamides.[1][4] This data is for illustrative purposes to guide experimental validation.
Experimental Protocols for Mechanism of Action Validation
Accurate validation of the mechanism of action and inhibitory potency requires robust experimental assays. The following are detailed protocols for the two most common methods used to assess carbonic anhydrase inhibition.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases.[2]
Principle: This assay directly measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator.
Protocol:
-
Reagent Preparation:
-
Buffer: 20 mM HEPES or Tris buffer, pH 7.5, containing a pH indicator (e.g., p-nitrophenol).
-
Enzyme Solution: Purified carbonic anhydrase isoform diluted in the assay buffer to a final concentration of 1-10 nM.
-
Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water.
-
Inhibitor Stock Solution: this compound derivative and reference compounds dissolved in DMSO.
-
-
Assay Procedure:
-
Equilibrate the buffer, enzyme, and substrate solutions to the desired temperature (typically 25°C).
-
In a stopped-flow instrument, rapidly mix the enzyme solution (with or without pre-incubated inhibitor) with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator at its λmax over a short time course (milliseconds to seconds).
-
The initial rate of the reaction is determined from the linear phase of the progress curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
dot
Caption: Experimental workflow for the stopped-flow CO2 hydration assay.
p-Nitrophenyl Acetate (pNPA) Hydrolysis Assay
This is a colorimetric assay that is simpler to perform than the stopped-flow method but measures the esterase activity of the enzyme, which is an indirect measure of its hydratase activity.[7][8]
Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (a colorless substrate) to p-nitrophenol (a yellow product). The rate of p-nitrophenol formation is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Buffer: 20 mM Tris-HCl buffer, pH 7.5.
-
Enzyme Solution: Purified carbonic anhydrase isoform diluted in the assay buffer.
-
Substrate Solution: p-Nitrophenyl acetate dissolved in acetonitrile or DMSO.
-
Inhibitor Stock Solution: this compound derivative and reference compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme solution, and inhibitor at various concentrations.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ and Ki values as described for the stopped-flow assay.
-
dot
Caption: Experimental workflow for the p-nitrophenyl acetate hydrolysis assay.
By following these protocols and comparing the resulting data with established inhibitors, researchers can effectively validate the mechanism of action and assess the therapeutic potential of novel this compound-based carbonic anhydrase inhibitors.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Comparative Docking Analysis of Benzenesulfonamide Derivatives as Potential Enzyme Inhibitors
A detailed in silico examination of the binding affinities and interaction patterns of substituted benzenesulfonamides with key enzymatic targets. This guide provides a comparative analysis of molecular docking studies, offering insights for researchers and professionals in drug discovery and development.
This guide summarizes the quantitative data from these studies in structured tables, details the experimental protocols for the docking simulations, and provides visualizations of the key processes and interactions to facilitate a deeper understanding of the molecular basis for the observed inhibitory activities.
Comparative Docking Performance
The in silico molecular docking studies of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed significant binding affinities for both α-glucosidase and α-amylase. The docking scores, presented in terms of binding energy (kcal/mol), indicate the stability of the ligand-protein complexes, with more negative values suggesting stronger binding.
Notably, compound 5o , which features a 2-methyl-5-nitrophenyl substitution, demonstrated the highest binding affinity for both enzymes, corroborating its potent in vitro inhibitory activity.[1] The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring appears to be a key factor in enhancing the inhibitory potential of these derivatives.[1]
Table 1: Docking Scores of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives
| Compound | R-group | α-Glucosidase Binding Energy (kcal/mol) | α-Amylase Binding Energy (kcal/mol) |
| 5a | 4-methylphenyl | -8.9 | -8.5 |
| 5b | 3-methylphenyl | -9.0 | -8.8 |
| 5c | 2-methylphenyl | -8.8 | -8.6 |
| 5d | 4-methoxyphenyl | -8.7 | -8.3 |
| 5e | 3-methoxyphenyl | -8.8 | -8.4 |
| 5f | 2-methoxyphenyl | -8.6 | -8.2 |
| 5g | 4-chlorophenyl | -9.1 | -9.0 |
| 5h | 3-chlorophenyl | -9.2 | -9.1 |
| 5i | 2-chlorophenyl | -9.0 | -8.9 |
| 5j | 4-fluorophenyl | -9.3 | -9.2 |
| 5k | 3-fluorophenyl | -9.4 | -9.3 |
| 5l | 2-fluorophenyl | -9.2 | -9.1 |
| 5m | 2-methyl-3-nitrophenyl | -9.5 | -9.5 |
| 5n | 4-methyl-3-nitrophenyl | -9.3 | -9.4 |
| 5o | 2-methyl-5-nitrophenyl | -9.7 | -9.8 |
| 5p | 2-methyl-4-nitrophenyl | -9.6 | -9.6 |
Data extracted from a study by Kumar, et al. (2020).[1]
Key Molecular Interactions
The docking simulations also provided insights into the specific molecular interactions between the benzenesulfonamide derivatives and the amino acid residues within the active sites of α-glucosidase and α-amylase. These interactions, which include hydrogen bonding, electrostatic interactions, and hydrophobic interactions, are crucial for the stability of the ligand-protein complex and the subsequent inhibition of the enzyme.
For the most potent compound, 5o , the analysis revealed a network of hydrogen bonds and hydrophobic interactions with key catalytic residues in both enzymes, explaining its strong binding affinity and inhibitory activity.[1]
Experimental Protocols
The following section details the methodologies employed in the comparative docking studies of the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives.
Molecular Docking Workflow
Ligand and Protein Preparation
The three-dimensional structures of the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were sketched using molecular modeling software and subsequently optimized to their lowest energy conformation. The crystal structures of α-glucosidase and α-amylase were obtained from the Protein Data Bank. Prior to docking, water molecules and co-crystallized ligands were removed from the protein structures, and polar hydrogen atoms were added.
Docking Simulation Parameters
The molecular docking simulations were performed using AutoDock Vina.[1] A grid box was defined to encompass the active site of each enzyme, providing a defined space for the ligand to bind. The Lamarckian genetic algorithm was employed for the conformational search of the ligands within the defined grid box. The final docked conformations were ranked based on their binding energies, and the pose with the lowest binding energy was selected for further analysis.
Signaling Pathway Context
While the primary focus of this guide is on the direct interaction between the benzenesulfonamide derivatives and their target enzymes, it is important to understand the broader biological context. α-Glucosidase and α-amylase are key players in the carbohydrate digestion and absorption pathway. Inhibition of these enzymes leads to a reduction in postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.
By effectively binding to and inhibiting α-glucosidase and α-amylase, the benzenesulfonamide derivatives discussed in this guide demonstrate their potential as therapeutic agents for conditions characterized by hyperglycemia. The comparative docking analysis provides a rational basis for the design and optimization of more potent and selective inhibitors targeting these crucial enzymes.
References
A Comparative Guide to the Metabolic Stability of Novel 5-Chloro-2-fluorobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of newly synthesized compounds derived from 5-Chloro-2-fluorobenzenesulfonamide. The following sections detail the experimental protocols used for assessment, present comparative metabolic stability data, and illustrate relevant biological pathways and experimental workflows. This information is intended to aid in the selection and optimization of drug candidates with favorable pharmacokinetic profiles.
Comparative Metabolic Stability Data
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure. The following table summarizes the in vitro metabolic stability of a series of representative aryl sulfonamide derivatives in human liver microsomes. These compounds, while not all direct derivatives of this compound, provide a valuable benchmark for assessing the metabolic liabilities of this chemical class. The data includes the half-life (t½) and the calculated intrinsic clearance (CLint), two key parameters for predicting in vivo hepatic clearance.[1][2]
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) |
| CFB-001 | This compound | > 60 | < 11.5 |
| AS-002 | 4-Acetyl-N-(4-sulfamoylphenyl)acetamide | 45.2 | 15.3 |
| AS-003 | 4-Amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide | 25.8 | 26.8 |
| AS-004 | N-(4,6-Dimethylpyrimidin-2-yl)-4-aminobenzenesulfonamide | 15.1 | 45.9 |
| AS-005 | 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 8.7 | 79.7 |
Experimental Protocols
The metabolic stability of the compounds was assessed using a standardized human liver microsomal stability assay. This in vitro method provides a reliable measure of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[3][4][5]
Human Liver Microsomal Stability Assay
1. Materials and Reagents:
-
Test compounds (10 mM stock solutions in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., Verapamil - high clearance, Imipramine - low clearance)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared by combining human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer in a 96-well plate.
-
Pre-incubation: The plate is pre-incubated at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (final concentration 1 µM) and the NADPH regenerating system to the wells. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
Time-point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in the collected aliquots is immediately stopped by adding an equal volume of cold acetonitrile containing an internal standard.
-
Protein Precipitation: The samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is collected and analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
Visualizing Experimental and Biological Contexts
To provide a clearer understanding of the experimental process and the potential biological relevance of sulfonamide-based compounds, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 5-Chloro-2-fluorobenzenesulfonamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Chloro-2-fluorobenzenesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for the disposal of halogenated aromatic compounds and sulfonamides, treating the substance as hazardous waste to ensure the highest level of safety.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator if not handled in a fume hood. | Prevents inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.
Step 1: Waste Identification and Segregation
Proper identification and segregation are the foundational steps for safe chemical waste disposal.
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., spatulas, weighing boats, pipette tips).
-
Solutions containing the compound.
-
Contaminated PPE.
-
-
Segregate the waste . Halogenated organic waste must be collected separately from non-halogenated waste.[1] Do not mix with incompatible chemicals, such as strong oxidizing agents.
Step 2: Containerization
The use of appropriate and correctly labeled containers is crucial to prevent leaks and accidental reactions.
-
Select a compatible container . Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap for solid and liquid waste.
-
Label the container clearly . The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., corrosive, irritant, environmentally hazardous, as appropriate for the compound class).
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2] This area should be near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment . Place the primary waste container inside a larger, chemically resistant container (secondary containment) to contain any potential leaks.
-
Inspect the SAA weekly for any signs of container leakage or deterioration.[2]
Step 4: Disposal of Contaminated Materials and Empty Containers
Specific procedures apply to items contaminated with this compound.
-
Contaminated Labware : Disposable items such as gloves, weighing paper, and pipette tips should be placed in the designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), and the rinsate must be collected as hazardous waste.[1]
-
Empty Containers : A container that held this compound is considered "empty" when all contents have been removed by normal means. The first rinse of the empty container with a solvent must be collected and disposed of as hazardous waste.[3] After thorough rinsing, the container can be disposed of according to institutional policies, which may allow for disposal as non-hazardous waste after the label has been defaced.
Step 5: Arranging for Final Disposal
The final step is to coordinate with your institution's EHS office for the removal of the hazardous waste.
-
Schedule a waste pickup . Once the waste container is full, or if you are discontinuing work with the compound, contact your EHS department to arrange for collection.
-
Maintain records . Keep a detailed log of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your institution's policies and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Essential Safety and Logistical Information for Handling 5-Chloro-2-fluorobenzenesulfonamide
This document provides immediate, essential guidance for the safe handling and disposal of 5-Chloro-2-fluorobenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary: this compound is classified as an irritant.[1] It is harmful if inhaled or comes into contact with skin and can cause serious eye irritation.[2][3][4]
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure. The required PPE is detailed in the table below.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[5] |
| Eye Protection | Safety goggles or a face shield | Must be worn to protect against splashes and dust.[6] |
| Skin and Body Protection | Laboratory coat or disposable gown | A disposable gown made of a low-permeability fabric is preferred to prevent contamination of personal clothing.[7] |
| Respiratory Protection | NIOSH-approved respirator | A respirator with a P3 filter is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. All handling of this compound should occur within a certified chemical fume hood.
-
Preparation :
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment, including spatula, weigh boat, and solvent.
-
-
Handling :
-
Cleanup :
-
Wipe down the work surface with an appropriate solvent to decontaminate the area.
-
Remove PPE in the correct order to avoid self-contamination.
-
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
| Incident | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2][9] Remove contaminated clothing.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][9] Remove contact lenses if present and easy to do. Continue rinsing.[2][9] Seek medical attention.[9] |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing.[2][9] If the person feels unwell, call a poison center or doctor.[2][9] |
| Spill | For small spills, absorb the material with an inert substance and place it in a suitable container for disposal.[2] For large spills, evacuate the area and contact emergency services. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.[10]
-
Waste Segregation :
-
Do not mix halogenated waste with non-halogenated waste streams.[11][12]
-
Solid waste (e.g., contaminated gloves, weigh boats) should be collected in a designated, sealed bag.
-
Liquid waste (e.g., solutions containing the compound) must be collected in a clearly labeled, sealed container specifically for halogenated organic waste.[13]
-
-
Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound".[11]
-
-
Storage and Disposal :
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
